molecular formula C10H8BrNO B027710 6-Bromo-2-methylquinolin-4-ol CAS No. 103030-28-0

6-Bromo-2-methylquinolin-4-ol

货号: B027710
CAS 编号: 103030-28-0
分子量: 238.08 g/mol
InChI 键: WPSHYKVAGQUPJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2-methylquinolin-4-ol (CAS 103030-28-0) is a high-purity brominated quinoline derivative designed for advanced chemical synthesis and pharmaceutical research. This compound serves as a versatile and critical building block in medicinal chemistry, leveraging the privileged quinoline scaffold known for its diverse biological interactions. Research Applications & Value: As a key synthetic intermediate, this bromoquinoline is extensively used in the discovery and development of novel therapeutic agents. Its molecular structure, featuring a bromine atom at the 6-position and a methyl group at the 2-position, makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling rapid diversification of the quinoline core. Researchers utilize it to create targeted libraries of compounds for screening against a range of diseases, including infectious diseases, cancer, and inflammatory conditions. Handling and Safety: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn. Specifications: • CAS Number: 103030-28-0 • Molecular Formula: C 10 H 8 BrNO • Molecular Weight: 238.08 g/mol • Purity: ≥97% (HPLC) • Storage: Store in a sealed container in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromo-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSHYKVAGQUPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908169
Record name 6-Bromo-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-28-0
Record name 6-Bromo-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103030-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103030-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol: Chemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Bromo-2-methylquinolin-4-ol. The information is curated to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound, with the CAS number 103030-28-0, is a halogenated derivative of the quinolin-4-ol scaffold. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
IUPAC Name 6-bromo-2-methyl-1H-quinolin-4-one[1]
Synonyms 6-bromo-2-methyl-4-quinolinol, 6-bromo-2-methyl-4(1H)-quinolinone[1]
Melting Point Data not available. Related compounds: 6-Bromo-2-methylquinoline (101-105 °C), 6-Bromoquinolin-4-ol (283 °C).
Boiling Point Data not available.
Solubility No explicit data available. Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a cyclization reaction, often a variation of the Knorr quinoline synthesis.

Synthetic Workflow

The general synthetic approach involves the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, followed by a thermal or acid-catalyzed cyclization to form the quinolin-4-one ring system.

synthesis_workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Intermediate β-Anilinoacrylate Intermediate Condensation->Intermediate Heat Cyclization Cyclization Intermediate->Cyclization High Temperature or Acid Catalyst Crude Product Crude this compound Cyclization->Crude Product Purification Purification Crude Product->Purification Recrystallization or Column Chromatography Final Product Pure this compound Purification->Final Product

General synthesis workflow for this compound.
Experimental Protocols

Synthesis of this compound (General Procedure):

A common synthetic route involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by cyclization in a high-boiling point solvent like diphenyl ether.

  • Condensation: 4-bromoaniline and ethyl acetoacetate are heated, often with a catalytic amount of acid, to form the corresponding enamine intermediate.

  • Cyclization: The intermediate is then added to a pre-heated high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically >200 °C) to induce cyclization.

  • Isolation: Upon cooling, the product precipitates and can be collected by filtration.

Purification:

The crude product can be purified by the following methods:

  • Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or DMF) and allowed to cool slowly, leading to the formation of purified crystals.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, using a solvent system with an appropriate polarity, such as a gradient of ethyl acetate in hexane.

Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm. A singlet for the C3-H proton and a singlet for the C2-methyl group protons would be characteristic. The protons on the benzene ring would exhibit splitting patterns consistent with a 1,2,4-trisubstituted system.
¹³C NMR The spectrum would show ten distinct carbon signals. The carbonyl carbon (C4) would appear downfield (around 170-180 ppm). The carbon bearing the bromine atom (C6) would be in the aromatic region, with its chemical shift influenced by the halogen.
IR Spectroscopy Characteristic peaks would include a C=O stretch for the quinolone carbonyl group (around 1650-1680 cm⁻¹), N-H stretching (for the tautomeric form), C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic rings.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Potential Biological Activities and Signaling Pathways

While there is a lack of specific biological data for this compound, the broader class of quinoline and quinolin-4-one derivatives has been extensively studied, revealing a wide range of pharmacological activities.

Anticancer Activity:

Numerous quinoline derivatives have demonstrated potent anticancer properties. The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the cytotoxic activity of the molecule. Studies on bromo-substituted quinolines have shown antiproliferative activity against various cancer cell lines, including those of the cervix, colon, and brain.[2][3][4] The proposed mechanisms of action for some quinolinones include the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

anticancer_pathway Potential Anticancer Mechanism of Action This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibition DNA_Replication_Repair DNA Replication and Repair Topoisomerase_I->DNA_Replication_Repair Blocks Apoptosis Apoptosis DNA_Replication_Repair->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Repair->Cell_Cycle_Arrest

Postulated anticancer signaling pathway for quinolinone derivatives.

Antimicrobial Activity:

The quinolone scaffold is the basis for the fluoroquinolone class of antibiotics. Bromo-substituted quinoline derivatives have also been investigated for their antibacterial and antifungal properties.[5][6][7] The mechanism of action for quinolone-based antimicrobials often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach for the initial biological screening of this compound.

biological_evaluation Experimental Workflow for Biological Evaluation Start Start Compound_Synthesis Synthesis and Purification of This compound Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Anticancer_Assay Anticancer Assays (e.g., MTT, LDH) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) In_Vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50, MIC determination) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Topoisomerase I assay, DNA gyrase assay) Data_Analysis->Mechanism_of_Action If active Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

A general workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound. Based on the known biological activities of structurally related quinolinones, it represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further detailed biological evaluation is warranted to fully elucidate its therapeutic potential.

References

6-Bromo-2-methylquinolin-4-ol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and experimental context for this compound.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. The compound exists in tautomeric equilibrium with its keto form, 6-bromo-2-methyl-1H-quinolin-4-one.[1]

Table 1: Chemical Identity and Properties

Identifier Value Reference
IUPAC Name 6-bromo-2-methyl-1H-quinolin-4-one [1]
Synonyms This compound, 6-bromo-2-methyl-4-quinolinol [1]
Molecular Formula C₁₀H₈BrNO [1][2]
Molecular Weight 238.08 g/mol [1][3]
CAS Number 103030-28-0 [1][2]
InChIKey WPSHYKVAGQUPJD-UHFFFAOYSA-N [1]

| Purity | >98% |[2] |

Synthesis Protocols

The synthesis of this compound and its analogs typically starts from 4-bromoaniline and involves a cyclization reaction. The Knorr quinoline synthesis and Gould-Jacobs reaction are common strategies.

Synthesis via Knorr Reaction

This method involves the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, to form a β-anilinoacrylate intermediate, which is then cyclized under acidic conditions.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (Intermediate)

    • Combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent like toluene or ethanol.

    • A catalytic amount of acid (e.g., acetic acid) or base can be used to facilitate the condensation.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude anilide intermediate can be purified by recrystallization or used directly in the next step.[4]

  • Step 2: Cyclization to this compound

    • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.[5][6]

    • Alternatively, the cyclization can be achieved by heating the intermediate in polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours.[7][8]

    • After cooling, the reaction mixture is poured into ice water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the product.

    • The solid product is collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol or ether), and dried under vacuum.

G cluster_start Starting Materials cluster_process Reaction Steps A 4-Bromoaniline C Condensation (Reflux) A->C B Ethyl Acetoacetate B->C D Anilide Intermediate C->D Intermediate Formation E Thermal Cyclization (e.g., PPA, 140°C) F This compound (Final Product) E->F Product Isolation D->E Intramolecular Cyclization

Diagram 1: Knorr synthesis workflow for this compound.

Spectroscopic Characterization Protocols

Accurate structural elucidation is critical. The following are generalized protocols for obtaining spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃) in an NMR tube.

¹H NMR Acquisition Protocol:

  • Use a standard 400 or 500 MHz NMR spectrometer.

  • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 12-16 ppm.

  • Expected Signals: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet upfield (δ 2.0-2.5 ppm). The hydroxyl/amine proton (OH/NH) signal may be broad and its chemical shift is solvent-dependent.[6][7]

¹³C NMR Acquisition Protocol:

  • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 200-220 ppm.

  • A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[9]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disc.

IR Spectrum Acquisition Protocol:

  • Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • O-H/N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ (due to the -OH and N-H groups of the tautomers).

    • C=O stretch (keto form): A strong absorption around 1650-1670 cm⁻¹.

    • C=C and C=N stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

    • C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce the sample via direct infusion or after separation using GC-MS or LC-MS. Electron Ionization (EI) is a common method for such compounds.[10]

Mass Analysis Protocol:

  • Acquire the mass spectrum.

  • Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9][10]

Potential Biological and Pharmacological Activity

While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological effects.

Hypothesized Activities Based on Analogues:

  • Anticancer Activity: Numerous quinoline derivatives are investigated as anticancer agents. The introduction of halogens like bromine can enhance cytotoxic activity.[8][11] Related quinolin-2(1H)-one derivatives have shown significant antiproliferative potency against various cancer cell lines.[8]

  • Antibacterial Activity: The 4-quinolone moiety is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics. It is hypothesized that bromo-substituted quinolinols could exhibit activity against both Gram-positive and Gram-negative bacteria.[11]

  • Antifungal Activity: Some di-halogenated quinoline derivatives have demonstrated potent fungicidal properties, suggesting that this compound could be explored for antifungal applications.[11]

G A Compound Library (incl. This compound) B Primary In Vitro Screening A->B C Anticancer Assays (e.g., MTT on cell lines) B->C D Antibacterial Assays (e.g., MIC determination) B->D E Antifungal Assays (e.g., Spore germination) B->E F Hit Identification (Active Compounds) C->F D->F E->F G Secondary Screening (Dose-response, SAR) F->G Potent Hits H Lead Optimization G->H Validated Leads

Diagram 2: Logical workflow for biological screening of quinoline derivatives.

Safety and Handling

Based on aggregated GHS information for the compound, this compound is classified as harmful if swallowed and causes serious eye damage.[1]

  • Hazard Codes: H302, H318[1]

  • Precautionary Codes: P264, P270, P280, P301+P317, P305+P354+P338[1]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-Bromo-2-methylquinolin-4-ol, a quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document outlines the well-established Conrad-Limpach synthesis, offering detailed experimental protocols and presenting key data in a structured format for ease of reference.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The most direct and widely recognized method for the synthesis of this compound is the Conrad-Limpach synthesis.[1][2][3][4][5] This classical reaction involves a two-step process:

  • Condensation: The initial step is the reaction of 4-bromoaniline with a β-ketoester, specifically ethyl acetoacetate, to form a β-aminoacrylate intermediate (an enamine). This reaction is typically performed under moderate heating.

  • Thermal Cyclization: The second step involves the high-temperature intramolecular cyclization of the isolated β-aminoacrylate. This thermal condensation results in the formation of the 4-hydroxyquinoline ring system.[3][4]

The overall reaction is valued for its reliability in producing 4-hydroxyquinolines.[1][4] It is important to note that the product, this compound, exists in tautomeric equilibrium with its keto form, 6-Bromo-2-methyl-1,4-dihydroquinolin-4-one. However, it is commonly referred to as the 4-ol derivative.

Synthesis Pathway Diagram

Conrad_Limpach_Synthesis reactant1 4-Bromoaniline intermediate Ethyl 3-((4-bromophenyl)amino)but-2-enoate (Enamine Intermediate) reactant1->intermediate Condensation (Heat, cat. Acid) reactant2 Ethyl Acetoacetate reactant2->intermediate product This compound intermediate->product Thermal Cyclization (High-boiling solvent, ~250 °C)

Caption: Conrad-Limpach synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate (Enamine Intermediate)

This protocol is adapted from general procedures for the Conrad-Limpach synthesis.[3][4]

Materials and Reagents:

  • 4-Bromoaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until thin-layer chromatography (TLC) indicates the complete consumption of the 4-bromoaniline starting material (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 3-((4-bromophenyl)amino)but-2-enoate, is often an oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

This step requires high temperatures to facilitate the intramolecular cyclization.[2][3][4]

Materials and Reagents:

  • Ethyl 3-((4-bromophenyl)amino)but-2-enoate (from Step 1)

  • High-boiling inert solvent (e.g., diphenyl ether, Dowtherm A, or mineral oil)

  • Hexane or petroleum ether

Procedure:

  • In a separate high-temperature-resistant reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and a thermometer), preheat the high-boiling solvent (e.g., diphenyl ether) to approximately 250 °C.

  • Slowly and carefully add the crude ethyl 3-((4-bromophenyl)amino)but-2-enoate from the previous step to the hot solvent with vigorous stirring. The addition should be done in portions to control the evolution of ethanol.

  • Maintain the reaction temperature at around 250 °C for 15-30 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Pour the cooled reaction mixture into a large volume of an aliphatic hydrocarbon solvent such as hexane or petroleum ether to precipitate the product.

  • Stir the resulting suspension vigorously to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following tables summarize the key components and conditions for the synthesis of this compound.

Table 1: Reagents and Molar Equivalents
ReagentMolar EquivalentPurpose
4-Bromoaniline1.0Starting material
Ethyl acetoacetate1.1Reactant for enamine formation
Glacial Acetic AcidCatalyticAcid catalyst for condensation
TolueneSolventReaction medium and azeotropic water removal
Diphenyl EtherSolventHigh-boiling medium for cyclization
Table 2: Reaction Conditions
StepReactionTemperatureDurationKey Observations
1CondensationReflux (Toluene)2-4 hoursWater collection in Dean-Stark trap
2Cyclization~250 °C15-30 minutesEvolution of ethanol; product precipitation upon cooling and addition of hexane

Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

Experimental_Workflow start Start: Combine Reactants (4-Bromoaniline, Ethyl Acetoacetate, Toluene, Acetic Acid) reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor1 Monitor Water Collection / TLC reflux->monitor1 cool_evap Cool and Evaporate Solvent monitor1->cool_evap Reaction Complete intermediate Crude Enamine Intermediate cool_evap->intermediate add_intermediate Add Enamine to Hot Solvent intermediate->add_intermediate preheat Preheat Diphenyl Ether to 250 °C preheat->add_intermediate cyclize Maintain at 250 °C for 15-30 min add_intermediate->cyclize cool_precipitate Cool and Precipitate with Hexane cyclize->cool_precipitate filter_wash Filter and Wash Solid cool_precipitate->filter_wash purify Recrystallize for Purification filter_wash->purify final_product Pure this compound purify->final_product Purification Complete

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound, leveraging established chemical principles for the construction of the quinoline core. Researchers should adhere to standard laboratory safety practices, particularly when working with high temperatures and volatile organic compounds.

References

A Technical Guide to 6-Bromo-2-methylquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to keto-enol tautomerism, this compound predominantly exists as and is more formally named 6-Bromo-2-methyl-1H-quinolin-4-one . This guide details its chemical and physical properties, provides a robust experimental protocol for its synthesis via the Knorr quinoline synthesis, and explores its role as a privileged scaffold in the development of novel therapeutics, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.

Chemical and Physical Properties

6-Bromo-2-methyl-1H-quinolin-4-one is a solid at room temperature. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource
IUPAC Name 6-Bromo-2-methyl-1H-quinolin-4-one[1]
Synonyms This compound, 6-bromo-2-methyl-4-quinolinol[1]
CAS Number 103030-28-0[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Canonical SMILES CC1=CC(=O)C2=C(N1)C=C(C=C2)Br
InChI Key WPSHYKVAGQUPJD-UHFFFAOYSA-N[1]
Table 2: Physical and Spectroscopic Data
PropertyValueSource
Physical Form Solid
Melting Point Not explicitly available for this specific isomer. Related compound 6-Bromo-2-methylquinoline has a melting point of 101-105 °C.
¹H NMR Data for the closely related 6-bromoquinolin-4-ol (DMSO-d₆, 400 MHz): δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H).[2] For 6-bromo-2-methyl-1H-quinolin-4-one, one would expect a characteristic singlet for the methyl group around 2.2-2.6 ppm and aromatic proton signals consistent with the substituted quinoline ring system.
¹³C NMR Expected signals would include those for the methyl carbon, the carbonyl carbon (C4), and the aromatic carbons of the quinoline ring. The carbon bearing the bromine atom would also have a characteristic chemical shift.
Mass Spec. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
IR Spec. Expected characteristic peaks would include N-H stretching, C=O stretching (for the quinolone tautomer), C=C and C=N stretching of the aromatic rings, and C-Br stretching.

Synthesis of 6-Bromo-2-methyl-1H-quinolin-4-one

The Knorr quinoline synthesis is a widely employed and reliable method for the preparation of 2- and 4-quinolinones.[3][4] The synthesis of 6-Bromo-2-methyl-1H-quinolin-4-one involves the condensation of 4-bromoaniline with ethyl acetoacetate, followed by thermal cyclization of the resulting β-ketoanilide intermediate.

Experimental Protocol: Knorr Synthesis

Step 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide

  • To a solution of 4-bromoaniline (10 mmol, 1.72 g) in a suitable solvent such as toluene (50 mL), add ethyl acetoacetate (12 mmol, 1.52 mL).

  • A catalytic amount of an amine, such as ethylenediamine (2-3 drops), can be added to facilitate the reaction.[5]

  • Reflux the mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid (1M), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-oxobutanamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to 6-Bromo-2-methyl-1H-quinolin-4-one

  • The N-(4-bromophenyl)-3-oxobutanamide intermediate is subjected to cyclization in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is commonly used for this transformation.

  • Add the purified β-ketoanilide to an excess of polyphosphoric acid.

  • Heat the mixture with stirring at a temperature typically ranging from 100 to 140 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude 6-Bromo-2-methyl-1H-quinolin-4-one.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

G A 4-Bromoaniline + Ethyl Acetoacetate B N-(4-bromophenyl)-3-oxobutanamide A->B Condensation (Reflux) C 6-Bromo-2-methyl-1H-quinolin-4-one B->C Cyclization (Polyphosphoric Acid, Heat)

Caption: Synthetic workflow for 6-Bromo-2-methyl-1H-quinolin-4-one.

Role in Drug Development and Signaling Pathways

The quinolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] Derivatives of quinolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the development of quinoline and quinolinone derivatives as inhibitors of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][9] Its aberrant activation is a common feature in many types of cancer, making it a prime target for the development of novel anticancer therapeutics.[6][7]

6-Bromo-2-methyl-1H-quinolin-4-one serves as a valuable scaffold for the synthesis of more complex molecules designed to inhibit key kinases within this pathway. The bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinolinone Quinolinone Derivatives Quinolinone->PI3K Quinolinone->Akt Quinolinone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.

Conclusion

6-Bromo-2-methyl-1H-quinolin-4-one is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis via the Knorr reaction and the strategic placement of functional groups make it an attractive starting material for the generation of compound libraries. The established link between quinolinone derivatives and the inhibition of the oncogenic PI3K/Akt/mTOR signaling pathway underscores the importance of this scaffold in the ongoing search for novel and effective cancer therapies. This technical guide serves as a valuable resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of 6-Bromo-2-methyl-1H-quinolin-4-one and its derivatives.

References

6-Bromo-2-methylquinolin-4-ol Tautomerism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 6-Bromo-2-methylquinolin-4-ol. This compound, like other 4-hydroxyquinoline derivatives, exists as a dynamic equilibrium between its enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. Understanding this tautomerism is critical for drug development, as the predominant tautomer dictates the molecule's physicochemical properties, such as hydrogen bonding capabilities, polarity, and shape, which in turn govern its interaction with biological targets. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and provides in-depth experimental and computational protocols for its characterization. While specific quantitative data for this compound is limited in public literature, this guide extrapolates from closely related analogues to provide a robust framework for its study.

The Tautomeric Equilibrium: Enol vs. Keto

This compound exists in two primary tautomeric forms: the enol form (this compound) and the keto form (6-Bromo-2-methyl-1H-quinolin-4-one). The equilibrium between these two forms is a prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Extensive studies on analogous 4-hydroxyquinoline systems have demonstrated that the equilibrium overwhelmingly favors the keto tautomer in both the solid state and in polar solvents.[1][2] The increased stability of the keto form is attributed to the presence of a highly stable cyclic amide group within the quinolinone ring.[1]

The general equilibrium can be visualized as follows:

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Data for Analogous 4-Hydroxyquinolines

CompoundSolventMethodPredominant FormReference
4-HydroxyquinolineWater, DMSONMR, X-rayKeto[2]
4-Hydroxy-2(1H)-quinolinoneSolution & Solid StateSpectroscopic & ComputationalKeto[1]
Acetoacetic AcidD2O1H NMRKeto (>98%)[3]
Acetoacetic AcidCCl41H NMRKeto (51%) / Enol (49%)[3]

The data illustrates that polar, protic solvents tend to stabilize the more polar keto form, while non-polar solvents can lead to a higher proportion of the enol tautomer.[3]

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[4]

Protocol for 1H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for both the enol and keto tautomers.

      • Keto form (6-Bromo-2-methyl-1H-quinolin-4-one): Look for a signal corresponding to the N-H proton, which is typically a broad singlet in the downfield region (around 11-12 ppm in DMSO-d6). The proton at C5 may also show a distinct chemical shift.

      • Enol form (this compound): A signal for the O-H proton would be expected, though it may be broad and its position can vary depending on the solvent and concentration. The aromatic protons will also have characteristic shifts.

    • Carefully integrate the well-resolved signals corresponding to each tautomer. For instance, integrate the N-H signal for the keto form and a distinct aromatic proton signal for the enol form.

    • Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant (KT) can be determined by dividing the integral of the keto form's signal by that of the enol form's signal, assuming a 1:1 proton ratio for the chosen signals.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 acq1 Acquire 1H NMR spectrum (≥400 MHz) prep2->acq1 analysis1 Identify characteristic signals (N-H for keto, O-H/aromatic for enol) acq1->analysis1 analysis2 Integrate signals for each tautomer analysis1->analysis2 analysis3 Calculate molar ratio and KT analysis2->analysis3

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra.[5]

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions from the stock solution.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

    • Use the pure solvent as a reference.

  • Data Analysis:

    • The keto and enol forms are expected to have different chromophores and thus different λmax values. The quinolinone (keto) form typically exhibits a longer wavelength absorption band compared to the hydroxyquinoline (enol) form.

    • By analyzing the changes in the absorption spectra in different solvents of varying polarity, the shift in the tautomeric equilibrium can be qualitatively and, in some cases, quantitatively assessed.[5]

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers.[6]

Protocol for DFT Calculations:

  • Structure Building:

    • Construct the 3D structures of the enol (this compound) and keto (6-Bromo-2-methyl-1H-quinolin-4-one) tautomers using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]

    • Calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM).

    • Calculate the electronic energies of the optimized structures.

  • Data Analysis:

    • The tautomer with the lower calculated energy is the more stable form.

    • The relative energy difference (ΔE) between the two tautomers can be used to estimate the equilibrium constant at a given temperature using the equation: ΔG = -RTln(KT), where ΔG can be approximated by ΔE.

Relevance in Drug Development and Signaling Pathways

The tautomeric state of a molecule is of paramount importance in drug design as it influences the molecule's ability to interact with its biological target.[7][8] The distinct arrangement of hydrogen bond donors and acceptors in the enol and keto forms of this compound will result in different binding affinities and selectivities for a given receptor or enzyme active site.

While the specific biological targets and signaling pathways for this compound are not extensively documented, quinoline derivatives are known to possess a wide range of biological activities, including anticancer properties.[1] For instance, some quinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

The ability of a drug molecule to bind to the active site of a kinase, for example, is highly dependent on its hydrogen bonding pattern. The keto form of 6-Bromo-2-methyl-1H-quinolin-4-one presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), whereas the enol form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). This difference can be critical for target recognition and binding.

signaling_pathway cluster_binding Target Binding cluster_tautomers Tautomeric Forms cluster_activity Biological Activity receptor Biological Target (e.g., Kinase Active Site) activity Modulation of Signaling Pathway receptor->activity keto Keto Tautomer (N-H donor, C=O acceptor) keto->receptor Binding Interaction A enol Enol Tautomer (O-H donor, N acceptor) enol->receptor Binding Interaction B

Caption: Influence of tautomerism on biological target interaction.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry with significant implications for its application in drug discovery and development. The equilibrium is dominated by the more stable keto form, 6-Bromo-2-methyl-1H-quinolin-4-one, particularly in polar environments. The protocols detailed in this guide provide a robust framework for the experimental and computational characterization of this tautomeric equilibrium. A thorough understanding of the predominant tautomeric form is essential for predicting the molecule's behavior in biological systems and for the rational design of more potent and selective therapeutic agents. Future research should focus on obtaining precise quantitative data for this specific compound and elucidating its interactions with biological targets to fully realize its therapeutic potential.

References

The Discovery and Synthesis of 6-Bromo-2-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and potential biological significance of the heterocyclic compound 6-Bromo-2-methylquinolin-4-ol. While the specific discovery of this compound is not extensively documented as a singular event, its existence and synthesis are predicated on well-established principles of quinoline chemistry. This document outlines a plausible and scientifically supported pathway for its synthesis, compiles its known and predicted physicochemical properties, and explores its potential role in drug discovery based on the activities of structurally related molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its characterization, purification, and formulation in research and development settings.[1]

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 6-bromo-2-methyl-1H-quinolin-4-one
CAS Number 103030-28-0
Computed XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Synthetic Pathway: The Conrad-Limpach Synthesis

The most probable synthetic route for this compound is the Conrad-Limpach synthesis, a classic and reliable method for the preparation of 4-hydroxyquinolines.[2][3][4][5][6] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of the target compound, 4-bromoaniline and ethyl acetoacetate are the key starting materials.

G cluster_step1 Step 1: Condensation (Enamine Formation) cluster_step2 Step 2: Thermal Cyclization 4-bromoaniline 4-bromoaniline intermediate β-aminoacrylate intermediate 4-bromoaniline->intermediate + ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->intermediate cyclization High Temperature (e.g., 250°C in Dowtherm A) intermediate->cyclization product This compound cyclization->product

Caption: The Conrad-Limpach synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound via the Conrad-Limpach reaction.

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (β-aminoacrylate intermediate)

  • In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • The mixture is typically stirred at a moderately elevated temperature (e.g., 80-100°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess ethyl acetoacetate and any volatile byproducts are removed under reduced pressure. The resulting crude β-aminoacrylate intermediate is often a solid or a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • The crude β-aminoacrylate intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically around 250°C, with vigorous stirring.[6]

  • The reaction is maintained at this temperature for 30-60 minutes to ensure complete cyclization.

  • After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with the non-polar solvent to remove the high-boiling solvent, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological Activity and Signaling Pathway Inhibition

While specific biological studies on this compound are not extensively reported, the quinoline scaffold is a well-known pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] Notably, derivatives of 6-bromo-quinolone have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway and Checkpoint Kinase 1 (Chek1).[11] The bromine atom at the 6-position can enhance the lipophilicity and, in some cases, the potency of the compound.[11]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer. A molecule like this compound could potentially act as an inhibitor at one of the kinase nodes within this pathway.

G Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a heterocyclic compound that can be reliably synthesized through established methods like the Conrad-Limpach reaction. While its specific biological functions are a subject for further investigation, its structural similarity to other biologically active quinolines suggests significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The technical information and protocols provided in this guide offer a solid foundation for researchers and scientists to synthesize, characterize, and evaluate the therapeutic potential of this and related quinoline derivatives.

References

literature review of quinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinolin-4-ol Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships

Introduction

Quinolin-4-ol and its derivatives, often referred to as 4-quinolones or quinolin-4(1H)-ones, represent a "privileged scaffold" in medicinal chemistry.[1][2] This heterocyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring with a hydroxyl group at position 4 (existing in tautomeric equilibrium with the 4-keto form), is a cornerstone in the development of numerous therapeutic agents.[3][4] The versatility of the quinoline nucleus allows for extensive chemical modifications, leading to a wide array of compounds with diverse and potent biological activities.[5][6][7]

Quinolin-4-one derivatives are found in both natural products and synthetic compounds and have demonstrated significant pharmacological properties, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral activities.[2][6][8][9][10] Well-known drugs such as fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and the cystic fibrosis drug ivacaftor feature this core structure, highlighting its clinical importance.[3][4] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of quinolin-4-ol derivatives, aimed at researchers and professionals in drug development.

Methods of Synthesis

The construction of the quinolin-4-one core has been achieved through various synthetic methodologies, ranging from classic named reactions to modern catalytic approaches. The choice of method often depends on the desired substitution pattern on the heterocyclic ring.

Key Synthetic Routes:
  • Camps Cyclization: This is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[3] Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones, making it a versatile but sometimes challenging route in terms of selectivity.[3]

  • Conrad-Limpach-Knorr Reaction: A widely used method involving the condensation of anilines with β-ketoesters. The reaction is typically carried out under thermal conditions. The initial condensation forms an enaminone, which then undergoes thermal cyclization to produce the quinolin-4-one ring system.[11][12]

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline-3-carboxylic acid derivative.

  • Palladium-Catalyzed Carbonylation: Modern synthetic chemistry employs transition-metal catalysis for efficient bond formation. Palladium-catalyzed carbonylation reactions, using carbon monoxide as the carbonyl source, allow for the coupling of substrates like 2-iodoanilines and terminal acetylenes to construct the quinolin-4-one scaffold under relatively mild conditions.[3]

  • Copper-Catalyzed Reactions: Copper catalysts have been effectively used for the heterocyclization of compounds like 1-(2-halophenyl)-2-en-3-amin-1-ones to form 1,2-disubstituted 4-quinolones.[13] These methods often exhibit good tolerance for various functional groups.[13]

G cluster_start Starting Materials cluster_reaction Key Cyclization Reactions cluster_product Product A Anilines R1 Conrad-Limpach / Gould-Jacobs A->R1 B β-Ketoesters / Malonic Esters B->R1 C N-(2-acylaryl)amides R2 Camps Cyclization C->R2 P Quinolin-4-ol Core R1->P R2->P

Caption: Generalized workflow for the synthesis of quinolin-4-ol derivatives.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol provides a general methodology for the synthesis of ethyl 2-(4-hydroxyquinolin-2-yl) acetate, a common quinolin-4-ol derivative, based on the Conrad-Limpach reaction.[11]

  • Step 1: Condensation:

    • Mix equimolar amounts of a substituted aniline and diethyl 1,3-acetonedicarboxylate.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

    • Heat the mixture at 100-120°C for 2-4 hours with stirring. Water is removed azeotropically if a solvent like toluene is used.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

    • Cool the reaction mixture and purify the resulting enaminone intermediate, typically by recrystallization from ethanol.

  • Step 2: Cyclization:

    • Add the purified enaminone intermediate to a high-boiling point solvent such as Dowtherm A or paraffin oil.

    • Heat the mixture to a high temperature (typically 240-260°C) for 30-60 minutes.

    • The cyclization is usually accompanied by the evolution of ethanol.

    • Cool the reaction mixture. The solid product often precipitates upon cooling.

    • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMSO, or acetic acid) to yield the final quinolin-4-ol derivative.

Biological Activities and Therapeutic Potential

Quinolin-4-ol derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of drug discovery programs.

Anticancer Activity

The quinoline scaffold is integral to many anticancer agents.[14][15] Derivatives of quinolin-4-ol have shown potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[14][15][16]

Mechanisms of Action:

  • Induction of Apoptosis: Many quinolin-4-ol derivatives trigger programmed cell death. This can occur through the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential (ΔΨ), and activation of caspase-dependent pathways.[17]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or S phase, thereby preventing cancer cell proliferation.[14][16]

  • Enzyme Inhibition: They are known to inhibit key enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and phosphoinositide 3-kinases (PI3K).[14][18][19]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.[14][15]

G Drug Quinolin-4-ol Derivative Cell Cancer Cell Drug->Cell Enters Cell Mito Mitochondrial Permeabilization Cell->Mito ROS ROS Generation Cell->ROS Casp Caspase Activation (Caspase-3, -9) Mito->Casp Releases Cytochrome c ROS->Mito Induces Apoptosis Apoptosis (Cell Death) Casp->Apoptosis Executes

Caption: Proposed signaling pathway for apoptosis induction by quinolin-4-ol derivatives.

Table 1: Anticancer Activity of Selected Quinolin-4-ol Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Compound 55 HL-60 (Leukemia) 19.88 (µg/mL) Antiproliferative [15]
HTI 21 / HTI 22 Various Not specified Caspase-dependent apoptosis [17]
Ciprofloxacin Lung, Breast Not specified Apoptosis induction [3][4]
Lomefloxacin COLO829 (Melanoma) Not specified Cytotoxic [3][4]

| 91b1 | Various | Not specified | Downregulation of Lumican |[19] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolin-4-ol test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

The quinolin-4-one core is the foundation of the highly successful fluoroquinolone class of antibiotics.[4] These agents are broad-spectrum bactericidal drugs that act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. Modifications to the core structure have led to generations of antibiotics with improved potency and spectrum of activity.[4]

Key Features:

  • Spectrum: Active against a wide range of Gram-positive and Gram-negative bacteria.[4]

  • Resistance: The emergence of resistance is a significant challenge, driving research into new derivatives that can overcome existing resistance mechanisms.[20]

  • Derivatives: Research has explored novel derivatives, including conjugates with 1,2,3-triazoles and 2-sulfoether scaffolds, to enhance antibacterial potency.[20]

Table 2: Antimicrobial Activity of Selected Quinolin-4-ol Derivatives

Compound/Drug Target Organism(s) MIC (µM or µg/mL) Reference
Norfloxacin Gram-negative & some Gram-positive bacteria Varies [4]
Compound 15 S. aureus, B. cereus 0.8 µM, 1.61 µM [20]
Compound 8 Vancomycin-resistant E. faecium 4 µg/mL [20]

| Compound 6 | MRSA | 1.5 µg/mL |[21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.

Antimalarial Activity

Quinoline-based drugs like chloroquine and mefloquine have been mainstays of malaria treatment for decades.[9][22] Many 4-aminoquinoline and quinolin-4-ol derivatives exhibit potent antiplasmodial activity.

Mechanism of Action:

  • The primary mechanism involves the disruption of heme detoxification in the parasite's digestive vacuole.[9] The drug accumulates in this acidic compartment and prevents the polymerization of toxic free heme into inert hemozoin, leading to parasite death via oxidative stress.[9]

  • Stereochemistry can play a crucial role, with (S)-enantiomers of some 4-aminoalcohol quinoline derivatives showing significantly higher potency than their (R)-counterparts.[23]

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

Compound Class/ID Plasmodium falciparum Strain Activity (IC₅₀ / EC₅₀) Key Finding Reference
4-aminoalcohol quinolines (S)-enantiomers W2, 3D7 Nanomolar range More potent than (R)-enantiomers [23]
Quinoline-4-carboxamide (DDD107498) 3D7 Low nanomolar Novel mechanism: inhibits PfEF2 [24]
7-(2-phenoxyethoxy)-4(1H)-quinolones Drug-resistant strains As low as 0.15 nM Active on multiple life-cycle stages [9]

| 4-Methylaminoquinoline (Compound 9a) | Chloroquine-resistant (K1) | Not specified | 100% parasite inhibition in vivo |[25] |

Structure-Activity Relationship (SAR)

The biological activity of quinolin-4-ol derivatives is highly dependent on the type and position of substituents on the bicyclic ring system.[26] Understanding these relationships is critical for designing more potent and selective drug candidates.

  • Position C2/C3: Substitutions at these positions are critical. For instance, in some α2C-adrenoceptor antagonists, a substituent at the C3 position is an absolute requirement for activity.[1]

  • Position C4: The nature of the side chain at the C4-amino position is vital for antimalarial activity. A dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal.[27]

  • Position C7: A chloro group at the C7 position is a classic feature of many potent antimalarial quinolines like chloroquine and is considered optimal for activity.[27]

  • N1 Position: Substitution on the ring nitrogen can significantly influence activity. For example, the addition of a fluorine atom to the N1-ethyl group in quinolone antibiotics led to the second generation of fluoroquinolones with an improved spectrum of activity.[4]

G Core Quinolin-4-ol Core N1 N1 Position (e.g., Fluoroethyl) N1->Core Modulates Antibacterial Spectrum C2 C2 Position (e.g., Aryl, Alkyl) C2->Core Influences Anticancer Potency C3 C3 Position (e.g., Carboxylic acid) C3->Core Essential for DNA Gyrase Binding C7 C7 Position (e.g., Chloro, Fluoro) C7->Core Enhances Antimalarial & Antibacterial Activity C4_SideChain C4 Side Chain (Antimalarial) C4_SideChain->Core Crucial for Antimalarial Activity

Caption: Key structure-activity relationship points for quinolin-4-ol derivatives.

Conclusion

Quinolin-4-ol derivatives continue to be an exceptionally fruitful scaffold in the field of medicinal chemistry. Their synthetic accessibility and the wide range of biological activities they possess ensure their relevance in the ongoing search for new therapeutic agents.[5][22] The extensive research into their anticancer, antimicrobial, and antimalarial properties has provided a deep understanding of their mechanisms of action and structure-activity relationships. Future research will likely focus on designing novel derivatives to overcome drug resistance, improve target selectivity, and reduce toxicity, further solidifying the role of the quinolin-4-ol core in modern drug development.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 6-Bromo-2-methylquinolin-4-ol, a key intermediate in the synthesis of various biologically active compounds. This document details the essential reagents, reaction conditions, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active agents. The strategic placement of the bromo and methyl groups, along with the 4-hydroxy (or 4-oxo tautomer) functionality, allows for diverse downstream chemical modifications. The selection of an appropriate synthetic strategy is paramount for achieving high yields and purity of the final product. The most common and effective methods for the synthesis of 4-hydroxyquinoline derivatives are the Conrad-Limpach-Knorr and the Gould-Jacobs reactions.[1][2][3][4]

Core Synthetic Pathways and Starting Materials

The synthesis of this compound predominantly commences from 4-bromoaniline, which undergoes condensation with a suitable β-dicarbonyl compound, followed by a thermal cyclization reaction. The two principal methods employed are the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction.

Conrad-Limpach-Knorr Synthesis

This classical method involves the reaction of an aniline with a β-ketoester.[1][2][3] For the synthesis of this compound, 4-bromoaniline is reacted with ethyl acetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization to yield the desired 4-hydroxyquinoline.[2][3]

Starting Materials:

  • 4-Bromoaniline: The primary aromatic amine that forms the benzene ring of the quinoline core.

  • Ethyl Acetoacetate: The β-ketoester that provides the atoms for the formation of the pyridine ring.

Gould-Jacobs Reaction

A widely utilized and reliable method for the synthesis of 4-hydroxyquinolines involves the Gould-Jacobs reaction.[5][6][7] This pathway begins with the condensation of an aniline with a malonic acid derivative, such as Meldrum's acid or diethyl ethoxymethylenemalonate, to form an anilinomethylenemalonate intermediate.[5][8] This intermediate then undergoes a high-temperature thermal cyclization to produce the 6-bromoquinolin-4-ol.[5][8]

Starting Materials:

  • 4-Bromoaniline: The foundational aromatic amine.

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and Triethyl Orthoformate: Meldrum's acid serves as the malonic acid equivalent, and triethyl orthoformate acts as a one-carbon source to form the intermediate.[8]

  • Diethyl Ethoxymethylenemalonate (DEEMM): An alternative to Meldrum's acid and triethyl orthoformate, DEEMM directly reacts with the aniline.

Quantitative Data Summary

The following tables summarize the key physical properties of the starting materials and the typical reaction yields for the synthesis of this compound and its intermediate.

Table 1: Physical and Chemical Properties of Starting Materials

CompoundFormulaMolecular Weight ( g/mol )Role
4-BromoanilineC₆H₆BrN172.02Aromatic amine precursor
Ethyl AcetoacetateC₆H₁₀O₃130.14β-ketoester
Meldrum's AcidC₆H₈O₄144.12Malonic acid derivative
Triethyl OrthoformateC₇H₁₆O₃148.20One-carbon source
Diethyl EthoxymethylenemalonateC₁₀H₁₆O₄216.23Malonic ester derivative

Table 2: Reported Yields for the Synthesis of 6-Bromoquinolin-4-ol

Synthetic StepStarting MaterialsProductYield (%)Reference
Cyclization5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione6-Bromoquinolin-4-ol59.89[8]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps based on established literature procedures.

Protocol 1: Synthesis of 6-Bromoquinolin-4-ol via the Gould-Jacobs Reaction[8]

Step 1: Condensation of 4-bromoaniline with Meldrum's acid and triethyl orthoformate

  • In a round-bottom flask, combine 4-bromoaniline and an equimolar amount of Meldrum's acid.

  • Add triethyl orthoformate and heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be isolated or used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate flask, preheat a high-boiling point solvent, such as diphenyl ether, to approximately 250°C.

  • Slowly add the crude product from the condensation step to the hot solvent.

  • Maintain the temperature for 10-15 minutes.

  • After the reaction is complete, cool the reaction mixture to approximately 50°C.

  • Add petroleum ether to the mixture to precipitate the product.

  • Stir for 10 minutes, then filter the precipitated solid.

  • Wash the solid with ethyl acetate and dry to obtain 6-bromoquinolin-4-ol. A yield of 59.89% has been reported for this step.[8]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow.

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation Meldrum's Acid Meldrum's Acid Meldrum's Acid->Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Condensation Anilinomethylenemalonate\nIntermediate Anilinomethylenemalonate Intermediate Thermal Cyclization Thermal Cyclization Anilinomethylenemalonate\nIntermediate->Thermal Cyclization 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol Condensation->Anilinomethylenemalonate\nIntermediate Reflux Thermal Cyclization->6-Bromoquinolin-4-ol High Temperature (e.g., Diphenyl Ether, 250°C)

Caption: Gould-Jacobs reaction pathway for 6-Bromoquinolin-4-ol synthesis.

Experimental_Workflow Start Start Combine Reactants Combine 4-Bromoaniline, Meldrum's Acid, and Triethyl Orthoformate Start->Combine Reactants Reflux Heat at Reflux (2-3 hours) Combine Reactants->Reflux Monitor Reaction Monitor by TLC Reflux->Monitor Reaction Preheat Solvent Preheat Diphenyl Ether (approx. 250°C) Monitor Reaction->Preheat Solvent Add Intermediate Slowly Add Crude Intermediate Preheat Solvent->Add Intermediate Maintain Temperature Maintain Temperature (10-15 minutes) Add Intermediate->Maintain Temperature Cool and Precipitate Cool and Add Petroleum Ether Maintain Temperature->Cool and Precipitate Filter and Wash Filter and Wash with Ethyl Acetate Cool and Precipitate->Filter and Wash Dry Product Dry the Product Filter and Wash->Dry Product End End Dry Product->End

Caption: Experimental workflow for the synthesis of 6-Bromoquinolin-4-ol.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the Gould-Jacobs reaction. The selection of starting materials, particularly the choice between different malonic acid derivatives, can be tailored based on availability and desired reaction conditions. This guide provides the foundational knowledge for researchers to successfully synthesize this important chemical intermediate. Careful control of reaction parameters, especially temperature during the cyclization step, is critical for maximizing yield and purity.

References

Methodological & Application

Synthesis of 6-Bromo-2-methylquinolin-4-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 6-Bromo-2-methylquinolin-4-ol, a key intermediate in the development of various pharmaceutical compounds. This protocol outlines the widely utilized Conrad-Limpach synthesis, a reliable method for constructing the quinoline scaffold.

Introduction

Quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry. The specific derivative, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol detailed below is based on established chemical literature, ensuring a high likelihood of success for experienced synthetic chemists.

Reaction Scheme

The synthesis of this compound is typically achieved through a two-step process involving the initial reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate ethyl 3-((4-bromophenyl)amino)but-2-enoate, followed by a high-temperature cyclization to yield the desired product.

Experimental Protocol

This protocol is adapted from established methodologies for the Conrad-Limpach synthesis of quinolin-4-ones.

Materials and Reagents:

  • 4-Bromoaniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • Ethanol

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline in ethanol.

  • To this solution, add an equimolar amount of ethyl acetoacetate.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 3-((4-bromophenyl)amino)but-2-enoate. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Step 2: Cyclization to this compound

  • In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, preheat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.

  • Slowly add the crude or purified ethyl 3-((4-bromophenyl)amino)but-2-enoate from Step 1 to the hot solvent. Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures involved.

  • Maintain the reaction mixture at this temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, the product will precipitate out of the solvent.

  • Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling point solvent.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent if required.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount UsedYield (%)
4-Bromoaniline172.030.11.017.2 g-
Ethyl acetoacetate130.140.11.013.0 g (12.9 mL)-
This compound238.08---Typical yields range from 60-80%

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A 4-Bromoaniline D Mix and Stir at RT A->D B Ethyl Acetoacetate B->D C Ethanol C->D E Reaction Complete? D->E E->D No F Remove Solvent E->F Yes H Add Intermediate F->H Intermediate G Preheat Dowtherm A G->H I Heat at 250°C H->I J Reaction Complete? I->J J->I No K Cool to RT J->K Yes L Add Hexane K->L M Filter and Wash L->M N 6-Bromo-2-methyl- quinolin-4-ol M->N

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

The Conrad-Limpach synthesis proceeds through a well-established reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Aniline 4-Bromoaniline Enamine Ethyl 3-((4-bromophenyl)amino)but-2-enoate Aniline->Enamine Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Heat (250°C) Product This compound Cyclized->Product Tautomerization

Caption: Conrad-Limpach reaction mechanism.

This detailed protocol and the accompanying information are intended to facilitate the successful synthesis of this compound for research and development purposes. As with any chemical synthesis, appropriate safety precautions should be taken, and the procedure should be carried out by a qualified chemist in a suitable laboratory setting.

Application Notes and Protocols for the Conrad-Limpach Synthesis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-2-methylquinolin-4-ol, a valuable quinoline derivative, utilizing the Conrad-Limpach reaction. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The Conrad-Limpach synthesis is a classical and effective method for the preparation of 4-hydroxyquinolines.[1] This protocol outlines a two-step process commencing with the condensation of 4-bromoaniline and ethyl acetoacetate to form the intermediate, ethyl 3-(4-bromophenylamino)crotonate, followed by a high-temperature thermal cyclization to yield the desired product. These application notes are intended to provide a comprehensive guide, including experimental procedures, quantitative data, and a visual representation of the synthetic workflow to facilitate the reproducible synthesis of this important heterocyclic compound.

Introduction

The Conrad-Limpach synthesis is a well-established and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate (enamine) intermediate.[2] This intermediate is then subjected to a high-temperature intramolecular cyclization to afford the 4-hydroxyquinoline.[2] The choice of reaction conditions, particularly temperature, is crucial for the regioselectivity of the initial condensation. The formation of the desired β-aminoacrylate, leading to the 4-hydroxyquinoline, is kinetically favored at lower temperatures.[1] In contrast, higher temperatures during the initial condensation can lead to the formation of a β-ketoanilide, which upon cyclization yields the isomeric 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis.

The second step, the thermal cyclization of the β-aminoacrylate intermediate, is the rate-determining step and requires significant thermal energy, typically around 250 °C.[1] The use of a high-boiling, inert solvent is highly recommended for this step as it can significantly improve the yield of the 4-hydroxyquinoline product compared to performing the reaction neat.[1][3]

Reaction Scheme

The synthesis of this compound via the Conrad-Limpach synthesis proceeds as follows:

Step 1: Formation of Ethyl 3-(4-bromophenylamino)crotonate

Step 1 Reaction Scheme

Step 2: Thermal Cyclization to this compound

Step 2 Reaction Scheme

Experimental Protocols

Materials and Equipment
  • 4-Bromoaniline

  • Ethyl acetoacetate

  • Toluene

  • Glacial acetic acid (catalytic amount)

  • High-boiling point solvent (e.g., Dowtherm A, Mineral Oil, or Diphenyl Ether)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Apparatus for vacuum filtration

  • Rotary evaporator

  • Recrystallization apparatus

Protocol 1: Synthesis of Ethyl 3-(4-bromophenylamino)crotonate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene (approximately 5-10 mL per gram of 4-bromoaniline).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Condensation Reaction: Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, or when the theoretical amount of water has been collected.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(4-bromophenylamino)crotonate can be used in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(4-bromophenylamino)crotonate from the previous step.

  • Solvent Addition: Add a high-boiling point solvent such as Dowtherm A or mineral oil. A recommended solvent-to-starting material ratio is approximately 10-20 mL of solvent per gram of the intermediate.[4]

  • Cyclization Reaction: Heat the mixture with stirring to 250-260 °C.[4] Maintain this temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the cyclization by TLC.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a non-polar solvent like hexanes or toluene to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
4-BromoanilineC₆H₆BrN172.02Starting Material
Ethyl acetoacetateC₆H₁₀O₃130.14Starting Material
Ethyl 3-(4-bromophenylamino)crotonateC₁₂H₁₄BrNO₂284.15Intermediate
This compoundC₁₀H₈BrNO238.08Final Product

Table 2: Typical Reaction Parameters

ParameterStep 1: CondensationStep 2: Cyclization
Reactants 4-Bromoaniline, Ethyl acetoacetateEthyl 3-(4-bromophenylamino)crotonate
Solvent TolueneDowtherm A, Mineral Oil, or Diphenyl Ether
Catalyst Glacial Acetic Acid-
Temperature Reflux (approx. 111 °C)250-260 °C
Reaction Time 2-4 hours30-60 minutes
Work-up/Purification Solvent removal via rotary evaporationFiltration, washing with non-polar solvent, recrystallization
Expected Yield High (often used crude in the next step)Moderate to high (dependent on conditions)

Mandatory Visualization

Conrad_Limpach_Workflow Start Starting Materials: 4-Bromoaniline Ethyl Acetoacetate Step1 Step 1: Condensation (Toluene, Acetic Acid, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 3-(4-bromophenylamino)crotonate Step1->Intermediate Step2 Step 2: Thermal Cyclization (High-Boiling Solvent, 250-260 °C) Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification (Filtration, Washing, Recrystallization) CrudeProduct->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General workflow for the Conrad-Limpach synthesis of this compound.

References

Green Synthesis of Substituted Quinolin-4-ols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] Traditional methods for synthesizing quinoline derivatives, however, often involve harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[6][7] The adoption of green chemistry principles offers a sustainable alternative, focusing on the use of eco-friendly solvents, reusable catalysts, and energy-efficient techniques to minimize waste and environmental impact.[8][9][10] This document provides a comprehensive overview of green synthetic methods for substituted quinolin-4-ols, complete with detailed protocols and comparative data to aid researchers in developing cleaner and more efficient synthetic strategies.

Green Synthetic Approaches

Several innovative and environmentally benign strategies have been developed for the synthesis of substituted quinolin-4-ols. These methods prioritize sustainability without compromising reaction efficiency or product yield.

Key Green Methodologies:

  • Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving product yields.[7][11][12] This technique offers rapid and uniform heating, leading to enhanced reaction rates and fewer side products.[13][14]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes chemical reactions through acoustic cavitation.[15][16][17] This method can enhance mass transfer and reaction rates, often at ambient temperature, and can be particularly effective in heterogeneous reaction mixtures.[18][19]

  • Green Solvents: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry.

    • Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many organic reactions.[1][20]

    • Ethanol: Produced from renewable resources, ethanol is a biodegradable and less toxic solvent compared to many traditional organic solvents.[6]

    • Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, offer a unique reaction environment.[21][22][23] Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive green solvents and catalysts.[24][25][26][27]

    • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components.[28][29][30] They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials, serving as both solvent and catalyst.[31][32]

  • Nanocatalysis: The use of nanocatalysts offers several advantages, including high surface area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability.[1][2] This leads to more efficient and sustainable chemical processes.

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthetic approaches for substituted quinolin-4-ols, allowing for easy comparison of different methodologies.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Conrad-Limpach SynthesisAcid-catalyzed (e.g., H₂SO₄)High-boiling inert solvent (e.g., mineral oil)~250VariableUp to 95[25][33]
Microwave-Assistedp-Toluenesulfonic acid (p-TSA)Ethanol803 min50-80[11]
Microwave-AssistedYbCl₃Solvent-free1004 min80-95[11]
Ultrasound-AssistedBasic Ionic LiquidWaterRoom Temp.15-30 minHigh[7]
Friedländer SynthesisCatalyst-freeWater703 hUp to 97[20]
Deep Eutectic Solvent (DES)Choline chloride:zinc chloride (1:2)DES (as solvent and catalyst)803 hUp to 98[28]
Ionic Liquid (IL)Zinc triflate (1 mol%)[hmim]PF₆80-902.5 hUp to 98[22]

Experimental Protocols

This section provides detailed methodologies for key green synthetic routes to substituted quinolin-4-ols.

Protocol 1: Microwave-Assisted Conrad-Limpach Synthesis

This protocol describes a rapid and efficient synthesis of 2-substituted quinolin-4-ones using microwave irradiation.[34]

Materials:

  • Substituted aniline

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a microwave-safe round-bottom flask, combine the substituted aniline (1 mmol), β-ketoester (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

  • Add ethanol (5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80°C for 3-5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinolin-4-ol derivative.

Protocol 2: Ultrasound-Assisted Friedländer Annulation in Water

This protocol outlines a catalyst-free and environmentally friendly synthesis of quinolines in water, promoted by ultrasound.[7][15]

Materials:

  • o-aminobenzaldehyde or o-aminophenone

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • Water

  • Ultrasonic cleaning bath or probe sonicator

  • Reaction vessel (e.g., flask or tube)

  • Magnetic stirrer

  • TLC apparatus

Procedure:

  • In a suitable reaction vessel, mix the o-aminobenzaldehyde or o-aminophenone (1 mmol) and the active methylene compound (1.2 mmol) in water (5 mL).

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature or a slightly elevated temperature (e.g., 50°C).

  • Monitor the reaction's progress via TLC.

  • Upon completion (typically 15-30 minutes), extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the pure quinoline derivative.

Protocol 3: Synthesis in Deep Eutectic Solvent (DES)

This protocol utilizes a deep eutectic solvent as both the reaction medium and catalyst for the synthesis of 2,4-disubstituted quinolines.[28]

Materials:

  • 2-aminoacetophenone

  • Aromatic alkyne

  • Choline chloride

  • Zinc chloride

  • Reaction flask

  • Magnetic stirrer and hotplate

  • Ethyl acetate

  • Water

Procedure:

  • Preparation of the DES: In a clean, dry flask, mix choline chloride and zinc chloride in a 1:2 molar ratio. Heat the mixture with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the prepared DES, add 2-aminoacetophenone (1 mmol) and the aromatic alkyne (1.2 mmol).

  • Reaction: Stir the mixture at 80°C for 3 hours.

  • Workup: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired 2,4-disubstituted quinoline.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the green synthesis of substituted quinolin-4-ols and the mechanism of the Conrad-Limpach synthesis.

G Start Starting Materials (e.g., Aniline, β-ketoester) GreenMethod Green Synthetic Method (Microwave, Ultrasound, DES, etc.) Start->GreenMethod Reaction Reaction in Green Solvent (Water, Ethanol, Ionic Liquid) GreenMethod->Reaction Workup Workup & Purification (Extraction, Crystallization, Chromatography) Reaction->Workup Product Substituted Quinolin-4-ol Workup->Product

Caption: General workflow for the green synthesis of quinolin-4-ols.

G Reactants Aniline + β-ketoester SchiffBase Schiff Base Formation (Intermediate) Reactants->SchiffBase Condensation Cyclization Thermal Cyclization (~250°C) SchiffBase->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Product 4-Hydroxyquinoline Dehydration->Product

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

References

Application Notes and Protocols: 6-Bromo-2-methylquinolin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylquinolin-4-ol is a key heterocyclic building block in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 6-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form) provides versatile handles for chemical modification, making it a valuable starting point for the synthesis of diverse compound libraries for drug discovery. This document provides detailed protocols for the derivatization of this compound and highlights its application in the synthesis of potential therapeutic agents, particularly in the field of oncology.

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR-mediated pathways. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of inhibitory activity and selectivity against these therapeutic targets.

Experimental Protocols

Protocol 1: Chlorination of this compound

The conversion of the 4-hydroxyl group to a chloro group is a critical step to enable subsequent nucleophilic substitution or cross-coupling reactions.

Reaction Scheme:

This compound → 6-Bromo-4-chloro-2-methylquinoline

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in dry toluene, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-Bromo-4-chloro-2-methylquinoline.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-2-methylquinoline

This protocol describes the palladium-catalyzed cross-coupling of the 6-bromo position with an arylboronic acid to introduce aryl substituents. The C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the 6-position.

Reaction Scheme:

6-Bromo-4-chloro-2-methylquinoline + Arylboronic acid → 6-Aryl-4-chloro-2-methylquinoline

Materials:

  • 6-Bromo-4-chloro-2-methylquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 6-Bromo-4-chloro-2-methylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloro-2-methylquinoline derivative.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-4-chloro-2-methylquinoline

This protocol enables the introduction of an amino group at the 6-position through palladium-catalyzed amination.

Reaction Scheme:

6-Bromo-4-chloro-2-methylquinoline + Amine → 6-Amino-4-chloro-2-methylquinoline derivative

Materials:

  • 6-Bromo-4-chloro-2-methylquinoline

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • Add 6-Bromo-4-chloro-2-methylquinoline (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Yields for the Synthesis of 6-Bromo-4-chloro-2-methylquinoline

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundPOCl₃Toluene4-6Reflux75-85

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-2-methylquinoline

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9080-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9075-85
3-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10078-88

Table 3: Representative Yields for Buchwald-Hartwig Amination of 6-Bromo-4-chloro-2-methylquinoline

AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃XantphosNaOtBuToluene10070-80
PiperidinePd₂(dba)₃XantphosNaOtBuToluene10065-75
AnilinePd₂(dba)₃RuPhosK₃PO₄Dioxane11060-70

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 6-Bromo-4-chloro-2-methylquinoline cluster_1 Derivatization at 6-Position cluster_2 Final Modification (Optional) Start This compound Step1 Chlorination with POCl3 Start->Step1 Intermediate1 6-Bromo-4-chloro-2-methylquinoline Step1->Intermediate1 Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Intermediate1->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate1->Buchwald Product_Suzuki 6-Aryl-4-chloro-2-methylquinoline Suzuki->Product_Suzuki Product_Buchwald 6-Amino-4-chloro-2-methylquinoline Buchwald->Product_Buchwald Hydrolysis Hydrolysis of 4-chloro group Product_Suzuki->Hydrolysis Product_Buchwald->Hydrolysis Final_Product1 6-Aryl-2-methylquinolin-4-ol Hydrolysis->Final_Product1 Final_Product2 6-Amino-2-methylquinolin-4-ol Hydrolysis->Final_Product2

Caption: A general workflow for the synthesis and derivatization of this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline-based inhibitor.

EGFR Signaling Pathway Inhibition

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling cascade by a quinoline-based tyrosine kinase inhibitor.

Application Notes and Protocols for 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and antifungal properties.[1][2] The introduction of halogen substituents, such as bromine, onto the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy. 6-Bromo-2-methylquinolin-4-ol is a synthetic compound belonging to this class. While specific biological data for this exact molecule is not extensively available in public literature, the known activities of structurally similar compounds provide a strong basis for investigating its potential as a therapeutic agent.

These application notes provide a comprehensive guide to the potential biological activities of this compound and detailed protocols for its evaluation. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Hypothesized Biological Activities

Based on the biological evaluation of structurally related bromo-substituted quinoline and quinolinone derivatives, this compound is hypothesized to possess the following activities:

  • Anticancer Activity: Bromo-substituted quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4][5][6] The presence of the bromine atom can enhance interactions with biological targets and contribute to cytotoxic effects.

  • Antifungal Activity: Quinolinol derivatives have shown promise as antifungal agents.[7][8][9] The 4-hydroxyquinoline core is a key pharmacophore in several compounds with fungicidal properties.

  • Antibacterial Activity: The quinoline scaffold is the backbone of many antibacterial drugs.[2][10] It is plausible that this compound could exhibit inhibitory activity against a range of bacterial strains.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the quantitative biological activity data for quinoline derivatives structurally related to this compound, providing a benchmark for expected potency.

Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[4][6]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)9.2 µg/mL[4][6]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)11.4 µg/mL[4][6]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)25.6 µg/mL[4][6]

Table 2: Antifungal Activity of Quinolinol Derivatives

CompoundFungal StrainActivity (EC₅₀/MIC)Reference
2,8-bis(trifluoromethyl)-4-quinolinolSclerotinia sclerotiorum1.72 µg/mL (EC₅₀)[7]
2,8-bis(trifluoromethyl)-4-quinolinolBotrytis cinerea1.89 µg/mL (EC₅₀)[7]
8-hydroxyquinoline derivative (PH276)Cryptococcus neoformans0.5 - 8 µg/mL (MIC)[11]
8-hydroxyquinoline derivative (PH265)Candida auris0.5 - 1 µg/mL (MIC)[11]

Table 3: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainActivity (MIC)Reference
6-chlorocyclopentaquinolinamineMRSA0.125 mM[12]
2-fluorocycloheptaquinolinamineS. pyogenes0.25 mM[12]
4-methyl-2-(4-substitutedphenyl)quinoline derivativeP. aeruginosa25-50 µg/mL

Experimental Protocols

The following are detailed protocols for evaluating the hypothesized biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[3]

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (containing 100 µL of the serially diluted compound) with 100 µL of the bacterial inoculum. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Protocol 3: Antifungal Susceptibility Testing

This protocol details the determination of the antifungal activity of this compound using a broth microdilution method based on CLSI or EUCAST guidelines.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • DMSO

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.5-2.5 x 10³ CFU/mL in each well.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Reading: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer.[15][16]

Visualizations

The following diagrams illustrate the hypothesized mechanism and experimental workflows.

anticancer_pathway Compound 6-Bromo-2-methyl- quinolin-4-ol Target Putative Cellular Target (e.g., Kinase, Topoisomerase) Compound->Target Binds to Signaling Inhibition of Proliferation Signaling Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothesized anticancer mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Prepare stock solution of This compound SerialDilution Perform serial dilutions in 96-well plate CompoundPrep->SerialDilution CellPrep Culture and seed cells/microorganisms Treatment Treat cells/microorganisms with compound CellPrep->Treatment SerialDilution->Treatment Incubation Incubate for specified time Treatment->Incubation Measurement Measure endpoint (e.g., Absorbance, Turbidity) Incubation->Measurement Calculation Calculate IC50 / MIC Measurement->Calculation

Caption: General experimental workflow for in vitro biological activity screening.

References

Application Notes and Protocols for 6-Bromo-2-methylquinolin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the anticancer activities of 6-Bromo-2-methylquinolin-4-ol is limited in the public domain. The following application notes and protocols are based on the analysis of structurally similar brominated quinoline and quinazolinone derivatives to provide insights into its potential applications in cancer research. The methodologies and potential mechanisms described are for research purposes and should be adapted and validated for the specific compound of interest.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer properties. The introduction of a bromine atom and a methyl group to the quinolin-4-ol core, as in this compound, can significantly alter its physicochemical properties, potentially enhancing its bioavailability and interaction with biological targets. This document provides an overview of the potential anticancer applications of this compound and detailed protocols for its investigation.

Potential Anticancer Activities and Mechanism of Action

Based on studies of structurally related compounds, this compound may exhibit anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This typically involves:

  • Increased production of Reactive Oxygen Species (ROS).

  • Disruption of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of caspase-9, which in turn activates the executioner caspase-3.

  • Cleavage of key cellular proteins by caspase-3, leading to the characteristic morphological changes of apoptosis.

Cell Cycle Arrest: Quinoline derivatives can also interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or G1 phases. This prevents cancer cells from dividing and proliferating.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro cytotoxicity data for various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
6l (4'-bromoflavonol) A549Non-small cell lung cancer0.46 ± 0.025-Fluorouracil4.98 ± 0.41
6k (4'-chloroflavonol) A549Non-small cell lung cancer3.14 ± 0.295-Fluorouracil4.98 ± 0.41
8a (6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) MCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--

Table 1: Cytotoxicity of Structurally Similar Compounds.[1][2]

Signaling Pathway Visualization

G Potential Apoptotic Pathway of Quinoline Derivatives A This compound (or related compound) B Increased ROS Production A->B C Mitochondrial Membrane Potential Disruption B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Proposed intrinsic apoptotic pathway induced by quinoline derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Workflow Diagram:

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Workflow Diagram:

G Apoptosis Detection Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry after staining with PI.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Workflow Diagram:

G Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, the data from related compounds suggest it is a promising candidate for further investigation. The protocols provided here offer a standard framework for evaluating its cytotoxic and apoptotic effects. Future studies should focus on confirming these activities, elucidating the specific molecular targets and signaling pathways involved, and evaluating its efficacy in preclinical in vivo models.

References

Application Notes and Protocols for the Evaluation of Antibacterial Activity of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of brominated quinolines, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanism of action and experimental workflows.

Introduction

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many synthetic drugs. The introduction of a bromine atom to the quinoline scaffold has been shown to significantly enhance antibacterial activity against a broad spectrum of pathogens, including drug-resistant strains. This document outlines the current understanding of the antibacterial properties of brominated quinolines and provides standardized protocols for their investigation.

Data Presentation: Antibacterial Efficacy of Brominated Quinolines

The antibacterial activity of brominated quinoline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative brominated quinolines against various Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives

CompoundE. coli ATCC25922 (μg/mL)S. aureus (MRSA) (μg/mL)Reference
Compound 722[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Quinoline-3-carbonitrile derivatives

CompoundS. aureus (μg/mL)E. coli (μg/mL)Reference
QD4--[2]
Note: While the reference mentions promising activity and provides molecular docking results against DNA gyrase, specific MIC values for S. aureus and E. coli were not detailed in the abstract.

Table 3: Zone of Inhibition for 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives

CompoundS. aureus (mm)Bacillus species (mm)Aspergillus Species (mm)P. aeruginosa (mm)E. coli (mm)K. pneumoniae (mm)Reference
Compound 210 - 1610 - 1610 - 1610 - 1610 - 1610 - 16[3]
Note: The reference provides a range for the zone of inhibition against a panel of microorganisms.

Experimental Protocols

Protocol 1: Synthesis of Brominated Quinoline Derivatives

This section provides an example protocol for the synthesis of a brominated quinoline derivative.

Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one [3]

  • Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1)

    • Dissolve 5-bromoanthranilic acid in 100 mL of pyridine.

    • To this solution, add o-aminobenzoyl chloride and stir at room temperature for 30 minutes.

    • The reaction mixture is then filtered, and the precipitate is collected, washed with distilled water and petroleum ether (60/80) to remove traces of pyridine.

    • The resulting pale creamish crystals are dried at 60°C.

  • Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2)

    • Reflux 0.075 M of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with 75 mL of hydrazine hydrate for 3 hours at 120-130°C.[3]

    • Allow the reaction mixture to cool to room temperature.

    • The pale creamish crystals that form are recrystallized from super dry ethanol.[3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the brominated quinoline derivative in a suitable solvent (e.g., DMSO).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic and facultative anaerobic bacteria.

    • Microorganism: Use a fresh, pure culture of the test bacterium.

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

    • This creates a gradient of decreasing concentrations of the brominated quinoline.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth. A small button of cells at the bottom of the well also indicates growth.

    • The MIC is the lowest concentration of the brominated quinoline at which there is no visible growth.

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity.

  • Preparation of Materials:

    • Test Compound: A known concentration of the brominated quinoline is impregnated onto sterile filter paper disks (6 mm in diameter).

    • Media: Mueller-Hinton Agar (MHA) plates.

    • Microorganism: A standardized inoculum of the test bacterium (0.5 McFarland).

    • Equipment: Sterile swabs, forceps, incubator.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Using sterile forceps, place the brominated quinoline-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a control disk (e.g., a standard antibiotic) on the same plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Replication

Brominated quinolines, like other quinolone antibiotics, primarily exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, brominated quinolines lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.

G cluster_0 Bacterial Cell Brominated_Quinolines Brominated Quinolines DNA_Gyrase DNA Gyrase (GyrA, GyrB) Brominated_Quinolines->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Brominated_Quinolines->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relaxes Supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topoisomerase_IV->DNA_Replication_Fork Decatenates Daughter Chromosomes Topoisomerase_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of brominated quinolines.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a brominated quinoline using the broth microdilution method.

G cluster_workflow Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Brominated Quinoline in 96-Well Plate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for MIC determination.

Experimental Workflow: Agar Disk Diffusion Assay

This diagram outlines the procedure for assessing the antibacterial activity of brominated quinolines using the agar disk diffusion method.

G cluster_workflow Agar Disk Diffusion Workflow prep_plate Prepare Mueller-Hinton Agar Plate inoculate_plate Inoculate Plate with Bacterial Lawn prep_plate->inoculate_plate place_disks Place Brominated Quinoline & Control Disks on Agar inoculate_plate->place_disks incubate Incubate Plate (37°C, 18-24h) place_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for agar disk diffusion assay.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation, purity assessment, and detailed electronic characterization of such molecules. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.3s-
H5~8.2d~2.0
H7~7.8dd~9.0, 2.0
H8~7.6d~9.0
CH₃~2.4s-
OH~11.5br s-

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2~150
C3~110
C4~178
C4a~140
C5~125
C6~118
C7~135
C8~122
C8a~148
CH₃~18

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinolinol compounds due to its ability to dissolve polar compounds and allow for the observation of the hydroxyl proton. Other potential solvents include deuterated chloroform (CDCl₃) or methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1][2]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[1]

  • Temperature: 298 K (25 °C).[1]

  • Spectral Width (SW): Approximately 15 ppm, centered around 7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.[1]

  • Relaxation Delay (D1): 1-2 seconds.[2]

  • Number of Scans (NS): 16-64, depending on the sample concentration.[2]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).[1]

  • Temperature: 298 K (25 °C).[1]

  • Spectral Width (SW): Approximately 220 ppm.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Relaxation Delay (D1): 2 seconds.[1]

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1][2]

Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (≥400 MHz) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference analysis Spectral Analysis (Chemical Shifts, Coupling Constants) reference->analysis

Caption: Experimental workflow for NMR analysis.

molecular_structure cluster_structure This compound cluster_h1 ¹H NMR Assignments cluster_c13 ¹³C NMR Assignments mol H3 H3 (~6.3 ppm, s) H5 H5 (~8.2 ppm, d) H7 H7 (~7.8 ppm, dd) H8 H8 (~7.6 ppm, d) CH3 CH₃ (~2.4 ppm, s) OH OH (~11.5 ppm, br s) C2 C2 (~150 ppm) C3 C3 (~110 ppm) C4 C4 (~178 ppm) C5 C5 (~125 ppm) C6 C6 (~118 ppm) C7 C7 (~135 ppm) C8 C8 (~122 ppm) CH3_C CH₃ (~18 ppm)

Caption: Structure and predicted NMR assignments.

References

mass spectrometry analysis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 6-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development, is detailed in these application notes. Mass spectrometry is a critical technique for the structural elucidation and quantification of such molecules. This document provides comprehensive protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended for researchers, scientists, and drug development professionals.

Compound Information

This compound is a quinoline derivative. The quinoline scaffold is a structural component in many biologically active compounds. Accurate mass determination and fragmentation analysis are essential for its unambiguous identification and characterization in various matrices.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₈BrNO [1]
Average Molecular Weight 238.08 g/mol [1]
Monoisotopic Mass 236.97893 Da [1]
CAS Number 103030-28-0 [2]

| Synonyms | 6-bromo-2-methyl-4-quinolinol |[1] |

Mass Spectrometry Analysis

Mass spectrometry of this compound is characterized by a distinct isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.[4]

Table 2: Expected Molecular Ion Peaks for this compound

Ionization Mode Ion Expected m/z Notes
EI / ESI [M]⁺ 236.98 Corresponding to C₁₀H₈⁷⁹BrNO
EI / ESI [M+2]⁺ 238.98 Corresponding to C₁₀H₈⁸¹BrNO
ESI / CI [M+H]⁺ 237.99 Protonated molecule with ⁷⁹Br

| ESI / CI | [M+H+2]⁺ | 239.99 | Protonated molecule with ⁸¹Br |

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound involves sample preparation followed by chromatographic separation and mass spectrometric detection and analysis.

G cluster_0 Sample Preparation cluster_1 Chromatography & Mass Spectrometry cluster_2 Data Analysis A Weighing of This compound Standard B Dissolution in Appropriate Solvent (e.g., Methanol, Acetonitrile) A->B C Serial Dilution to Working Concentrations B->C D Injection into LC-MS/MS or GC-MS System C->D E Chromatographic Separation (e.g., C18 or DB-5MS column) D->E F Ionization (e.g., ESI or EI) E->F G Mass Analysis (Full Scan and MS/MS) F->G H Spectrum Interpretation G->H I Identification of Molecular Ion (M and M+2 Peaks) H->I J Fragmentation Pattern Analysis I->J K Quantification (if required) J->K

Caption: General experimental workflow for MS analysis.

Proposed Fragmentation Pathway

The fragmentation of quinoline derivatives in the mass spectrometer provides valuable structural information.[5][6] For this compound, fragmentation in positive ion mode (ESI+) is proposed to initiate from the protonated molecule ([M+H]⁺). Key fragmentation pathways likely include the neutral loss of carbon monoxide (CO) from the quinolinone tautomer and the loss of the methyl radical.

G M [M+H]⁺ m/z 238/240 F1 [M+H-CO]⁺ m/z 210/212 M->F1 -CO F2 [M+H-CH₃]⁺ m/z 223/225 M->F2 -CH₃• F3 [M+H-HBr]⁺ m/z 158 M->F3 -HBr

Caption: Proposed ESI+ fragmentation of this compound.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on the specific instrumentation and analytical goals.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of quinoline compounds.[7]

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration.

    • Filter all samples and standards through a 0.22 µm or 0.45 µm filter before analysis.[7]

  • LC Parameters:

    • Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5-10 µL.[7]

    • Gradient:

      • Start with 10% B, hold for 1 min.

      • Ramp to 95% B over 8 min.

      • Hold at 95% B for 2 min.

      • Return to 10% B in 0.5 min and re-equilibrate for 3 min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan (e.g., m/z 100-400) to identify the precursor ion ([M+H]⁺ at m/z 238/240) and product ion scan for fragmentation analysis.

    • Precursor Ion: m/z 238.0 and 240.0.

    • Collision Energy: Optimize by infusing a standard solution (e.g., 10-40 eV).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound may be challenging due to the polarity and low volatility imparted by the hydroxyl group. Derivatization may be required to improve chromatographic performance.[8]

  • Sample Preparation (with Derivatization):

    • Silylation: Place a dried sample (approx. 0.1-1 mg) in a 2 mL reaction vial.[8]

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).[8]

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[8]

    • Cool to room temperature before injection.

  • GC Parameters:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[7]

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 min.[7]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode.

Data Analysis and Interpretation

  • Compound Identification: Confirm the identity of the compound by matching the retention time with a known standard and verifying the mass spectrum. The presence of the characteristic [M]⁺ and [M+2]⁺ (or [M+H]⁺ and [M+H+2]⁺) ion cluster with approximately equal intensities is a key identifier for this bromine-containing compound.[9]

  • Structural Confirmation: Analyze the fragmentation pattern obtained from MS/MS (for LC-MS) or EI (for GC-MS). Compare the observed fragment ions with the proposed fragmentation pathway to confirm the structure.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a specific ion (e.g., the most abundant precursor or fragment ion) against the concentration of the prepared standards.[7]

References

Application Notes and Protocols: 6-Bromo-2-methylquinolin-4-ol in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Quinoline derivatives have emerged as a significant class of small molecules with potent inhibitory effects on various protein kinases.[2][3] This document provides detailed application notes and protocols for the use of 6-Bromo-2-methylquinolin-4-ol , a quinoline-based compound, in kinase inhibitor screening. The methodologies and data presented herein are intended to guide researchers in evaluating the potential of this and structurally similar compounds as kinase inhibitors.

Compound Information

Compound Name This compound
CAS Number 103030-28-0[4]
Molecular Formula C₁₀H₈BrNO[4]
Molecular Weight 238.08 g/mol [4]
Structure (Image of the chemical structure of this compound would be placed here)
Purity >98% (as typically supplied)[5]
Storage Store at room temperature, protect from light and moisture.

Rationale for Screening

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[2][6] The presence of a bromine atom at the C6 position can enhance molecular interactions and improve cell permeability, potentially increasing inhibitory activity.[7] Screening this compound against a panel of kinases is a rational step in the discovery of novel therapeutic agents.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table summarizes hypothetical inhibitory activity data for this compound against a panel of selected kinases. This data is representative of what might be observed for a quinoline derivative and is intended for illustrative purposes.

Target Kinase Kinase Family IC₅₀ (nM) *Assay Format
EGFRTyrosine Kinase85TR-FRET
VEGFR-2Tyrosine Kinase150TR-FRET
Pim-1Serine/Threonine Kinase45Radiometric
CDK2Serine/Threonine Kinase>10,000Luminescence
SrcTyrosine Kinase750Fluorescence Polarization
p38αSerine/Threonine Kinase2,500Luminescence

**IC₅₀ values are highly dependent on specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the in vitro potency of this compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • Detection reagents (specific to the chosen assay format, e.g., radiometric, fluorescence, or luminescence-based)[8][9]

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Perform the detection step according to the chosen assay format (e.g., scintillation counting for radiometric assays, reading fluorescence on a plate reader).[8][9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 6-Bromo-2-methyl- quinolin-4-ol Inhibitor->Kinase_Domain Inhibits ATP ATP ATP->Kinase_Domain ADP ADP Kinase_Domain->ADP Downstream_Protein Downstream Protein Kinase_Domain->Downstream_Protein Phosphorylated_Protein Phosphorylated Downstream Protein Downstream_Protein->Phosphorylated_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Protein->Cellular_Response Leads to Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Bromo-2-methylquinolin-4-ol. Below you will find troubleshooting guides and frequently asked questions to help improve your experimental yield and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for the synthesis of this compound and related 4-hydroxyquinolines are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[1][2] The Conrad-Limpach synthesis involves the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature cyclization.[1] The Gould-Jacobs reaction utilizes the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[2]

Q2: I am getting a significant amount of the isomeric 2-hydroxyquinoline in my Conrad-Limpach synthesis. How can I minimize this byproduct?

A2: The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a common side reaction in the Conrad-Limpach synthesis.[3] This occurs when the aniline preferentially attacks the ester group of the β-ketoester instead of the keto group, which is favored at higher temperatures (thermodynamic control). To favor the formation of the desired 4-hydroxyquinoline (the kinetic product), it is crucial to control the initial condensation temperature.[3] Conducting the initial reaction at a lower temperature (e.g., room temperature to moderate heating) will favor the formation of the β-aminoacrylate intermediate that leads to the desired product.[4]

Q3: My cyclization reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and solutions?

A3: Incomplete cyclization is a frequent issue in both the Conrad-Limpach and Gould-Jacobs syntheses and can be attributed to several factors:

  • Insufficient Temperature: The thermal cyclization step in both methods requires high temperatures, typically around 250°C.[1][4] Ensure your heating apparatus can consistently maintain this temperature.

  • Inefficient Heat Transfer: The use of a high-boiling point, inert solvent is critical for efficient and uniform heat transfer.[3][5] Solvents like diphenyl ether or Dowtherm A are commonly used.[5]

  • Reaction Time: While high temperatures are necessary, prolonged heating can lead to the degradation of the product.[1] The optimal reaction time should be determined experimentally, often by monitoring the reaction's progress using thin-layer chromatography (TLC).

Q4: What is the difference between 4-hydroxyquinoline and 4-quinolone, and which one am I synthesizing?

A4: 4-hydroxyquinoline and 4-quinolone are tautomers, meaning they are isomers that readily interconvert. The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form).[3] While often depicted as the 4-hydroxyquinoline, it is generally believed that the 4-quinolone form is the predominant tautomer.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield of Desired Product 1. Incomplete initial condensation of aniline and β-ketoester/malonic ester derivative.2. Cyclization temperature is too low.3. Inefficient heat transfer in the reaction mixture.4. Degradation of starting materials or product due to prolonged heating at high temperatures.1. Monitor the initial condensation by TLC to ensure completion. Consider extending the reaction time or using a mild acid catalyst.[4]2. Use a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) and ensure the reaction reaches approximately 250°C.[4][5]3. Ensure vigorous stirring and use a reliable heating mantle with a temperature controller.4. Optimize the cyclization time to find a balance between conversion and degradation.[1]
Formation of 2-hydroxyquinoline Isomer (Knorr Product) in Conrad-Limpach Synthesis The initial condensation temperature is too high, favoring the thermodynamic product.[3]Keep the initial condensation of 4-bromoaniline and ethyl acetoacetate at a lower temperature (room temperature to moderate heating) to favor the kinetic product.[3][4]
Reaction Mixture Becomes a Thick, Unmanageable Tar 1. Polymerization or side reactions at high temperatures.2. High concentration of reactants.1. Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and improve heat transfer.[4]2. Adjust the concentration of your reactants by using an appropriate amount of solvent.
Difficulty in Isolating/Purifying the Product The product is insoluble or co-precipitates with byproducts.Allow the reaction mixture to cool completely, which should cause the product to precipitate. The product can be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[4] Further purification can be achieved through recrystallization.

Data Presentation

Table 1: Effect of High-Boiling Point Solvents on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Thermal Cyclization.

Note: The following data is for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline and serves as a general guide for solvent selection in the synthesis of this compound.[5]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Table 2: Comparison of Microwave-Assisted Gould-Jacobs Reaction Conditions.

Note: This data is for a general Gould-Jacobs reaction and illustrates the impact of temperature and time on yield.[1]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010181
2300102437
325020181
4300202428
530052147

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Synthesis

This protocol is adapted from the Organic Syntheses procedure for 2-methyl-4-hydroxyquinoline.[6]

Step 1: Formation of Ethyl β-(4-bromoanilino)crotonate (Intermediate)

  • In a suitable reaction flask, combine one molar equivalent of 4-bromoaniline and one molar equivalent of ethyl acetoacetate.

  • The reaction can be performed neat or in a solvent such as toluene. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added.

  • Heat the mixture to a moderate temperature (e.g., reflux in toluene with a Dean-Stark trap to remove water) for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude ethyl β-(4-bromoanilino)crotonate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place a high-boiling solvent such as Dowtherm A (approximately 2-3 mL per gram of the intermediate).

  • Heat the solvent to reflux (approximately 250-260°C) with stirring.

  • Slowly add the crude ethyl β-(4-bromoanilino)crotonate from Step 1 to the hot solvent.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature, during which the product should precipitate as a solid.

  • Add petroleum ether to the cooled mixture to further facilitate precipitation.

  • Collect the solid product by filtration on a Büchner funnel and wash with petroleum ether to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by treatment with decolorizing carbon in boiling water.[6]

Protocol 2: Synthesis of 6-Bromoquinolin-4-ol via Gould-Jacobs Reaction

This protocol can be adapted for the synthesis of the 2-methyl derivative by using an appropriate starting material.

Step 1: Condensation

  • In a round-bottom flask, combine 4-bromoaniline and an equimolar amount of a malonic acid derivative like Meldrum's acid.

  • Add triethyl orthoformate and heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

Step 2: Cyclization

  • In a separate flask, preheat a high-boiling solvent such as diphenyl ether to approximately 250°C.

  • Slowly add the crude product from the condensation step to the hot solvent.

  • Maintain the temperature for 10-15 minutes.

  • Cool the reaction mixture to room temperature. The product, 6-bromoquinolin-4-ol, should precipitate and can be collected by filtration.

Visualizations

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate Alkoxymethylenemalonate ester 4-Hydroxy-3-carboalkoxyquinoline 4-Hydroxy-3-carboalkoxyquinoline Intermediate->4-Hydroxy-3-carboalkoxyquinoline High Temperature This compound This compound 4-Hydroxy-3-carboalkoxyquinoline->this compound 1. NaOH 2. Heat

Caption: General reaction pathway for the Gould-Jacobs synthesis.

Conrad_Limpach_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Bromoaniline 4-Bromoaniline β-Aminoacrylate Intermediate β-Aminoacrylate Intermediate 4-Bromoaniline->β-Aminoacrylate Intermediate β-ketoester This compound This compound β-Aminoacrylate Intermediate->this compound High Temperature (~250°C)

Caption: General reaction pathway for the Conrad-Limpach synthesis.

Troubleshooting_Workflow Low_Yield Low Yield Observed Check_Conditions 1. Verify Reaction Conditions Low_Yield->Check_Conditions Check_Reagents 2. Assess Reagent Quality Check_Conditions->Check_Reagents Conditions OK Improved_Yield Improved Yield Check_Conditions->Improved_Yield Adjust Temperature/Solvent Check_Side_Reactions 3. Investigate Side Reactions Check_Reagents->Check_Side_Reactions Reagents OK Check_Reagents->Improved_Yield Use Pure Reagents Optimize_Purification 4. Optimize Purification Check_Side_Reactions->Optimize_Purification No Major Side Reactions Check_Side_Reactions->Improved_Yield Minimize Side Reactions Optimize_Purification->Improved_Yield Optimized

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-Bromo-2-methylquinolin-4-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-bromoaniline and ethyl acetoacetate, byproducts from side reactions, and residual solvents. The synthesis of related quinolinones suggests that isomers or related quinoline compounds could also be present.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is often a suitable method for purifying crystalline solids like this compound. For more challenging separations of impurities with similar solubility profiles, column chromatography may be necessary.

Q3: How do I choose an appropriate solvent for recrystallization?

Q4: My purified this compound is colored. How can I decolorize it?

A4: Colored impurities can sometimes be removed by treating the hot solution during recrystallization with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound, or an insufficient volume of solvent is being used.Try a different solvent or increase the volume of the current solvent. Ensure the solvent is heated to its boiling point.
No crystals form upon cooling. The solution is not supersaturated, the compound is too soluble in the solvent, or the concentration of the compound is too low.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath. If crystals still do not form, reduce the volume of the solvent by evaporation and cool again.
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities present.Use a solvent with a lower boiling point. If impurities are suspected, consider a preliminary purification step like column chromatography.
Low recovery of the purified compound. Too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The mobile phase polarity is not optimal.Systematically vary the solvent ratio of the mobile phase to achieve better separation, monitoring with Thin Layer Chromatography (TLC).
Compound streaking or "tailing" on the column. The compound may be interacting with the stationary phase (e.g., acidic silica gel).Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel.[4]
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and that the solvent level is always maintained above the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find a suitable one.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Mobile Phase Selection: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal mobile phase should provide good separation of the target compound from impurities on a TLC plate.

  • Column Packing: Pour the silica gel slurry into a chromatography column, allowing the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling and Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool FilterWash Vacuum Filtration and Washing with Cold Solvent Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity Pure Pure Product Obtained CheckPurity->Pure Purity > 98% Impure Impurities Present CheckPurity->Impure Purity < 98% Recrystallize Attempt Recrystallization Impure->Recrystallize ColumnChrom Perform Column Chromatography Impure->ColumnChrom Recrystallization Fails Recrystallize->CheckPurity After Recrystallization ColumnChrom->CheckPurity After Column

Caption: Decision-making workflow for purification strategy.

References

Conrad-Limpach Quinoline Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Conrad-Limpach quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses frequent problems encountered during the Conrad-Limpach synthesis, offering potential causes and recommended solutions to improve reaction yields and product purity.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield of 4-Hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[1] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the required temperature.[1] 4. Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or intermediates.[1]1. Monitor the initial condensation reaction by TLC to ensure completion. Consider extending the reaction time or using a mild acid catalyst.[1] 2. Employ a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1][3] 3. Utilize a suitable high-boiling solvent (e.g., mineral oil, Dowtherm A) and a reliable heating mantle with a temperature controller.[1][3] 4. Optimize the cyclization time; avoid unnecessarily prolonged heating.[1]
Formation of 2-Hydroxyquinoline Isomer (Knorr Product) The initial condensation reaction temperature is too high. The formation of the 2-hydroxyquinoline isomer is thermodynamically favored at higher temperatures (around 140°C or higher), whereas the desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[1][4][5][6]Control the initial condensation temperature. Keep the reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[1]
Reaction Mixture Becomes a Thick, Unmanageable Tar 1. Polymerization or side reactions: This can occur at high temperatures, particularly in the absence of a suitable solvent.[1] 2. High concentration of reactants: A high concentration of reactants can promote polymerization.1. Use an inert, high-boiling point solvent like mineral oil or Dowtherm A to maintain a manageable reaction mixture and improve heat transfer.[1][3][4] 2. Adjust the concentration of your reactants.
Difficulty in Isolating/Purifying the Product The 4-hydroxyquinoline product may be insoluble or co-precipitate with byproducts from the hot reaction mixture.[1]Allow the reaction mixture to cool, which should cause the product to precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and any soluble impurities. Further purification can be achieved through recrystallization.[1]
Incomplete Cyclization Insufficient heating time or temperature. The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[1][4]Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration. If possible, monitor the disappearance of the intermediate using an appropriate analytical method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Conrad-Limpach synthesis, and how can I minimize its formation?

A1: The primary side product is the isomeric 2-hydroxyquinoline, often referred to as the Knorr product.[1] This arises from the aniline attacking the ester group of the β-ketoester instead of the keto group. This side reaction is favored at higher initial condensation temperatures (thermodynamic control). To minimize its formation, the initial reaction between the aniline and the β-ketoester should be carried out at lower temperatures (room temperature to moderate heating) to favor the kinetically controlled formation of the β-aminoacrylate, which leads to the desired 4-hydroxyquinoline.[1][4][6]

Q2: What is the optimal temperature for the cyclization step?

A2: The cyclization step is a thermal process that requires high temperatures, typically around 250°C, to proceed efficiently.[1][4][7]

Q3: Why is the choice of solvent so critical for this reaction?

A3: The solvent plays a crucial role in heat transfer and maintaining a homogeneous reaction mixture at the high temperatures required for cyclization. Using a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield of 4-hydroxyquinoline, with reports of yields increasing to 95% in some cases, compared to yields often below 30% when the reaction is run without a solvent.[2][4]

Q4: Can an acid catalyst be used in the Conrad-Limpach synthesis?

A4: Yes, a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is often used.[1][8] The acid catalyzes the multiple keto-enol tautomerizations that occur during the reaction mechanism.[1][4] However, the amount of acid should be carefully controlled, as strongly acidic conditions can promote unwanted side reactions.[1]

Q5: My aniline contains a strong electron-withdrawing group, and the reaction is not proceeding well. Why is this?

A5: The cyclization step involves an electrophilic attack of a protonated carbonyl group on the aromatic ring of the aniline. If the aniline has a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it a less effective nucleophile. This can impede the cyclization step and result in lower yields.[1]

Q6: Is the final product a 4-hydroxyquinoline or a 4-quinolone?

A6: The product of the Conrad-Limpach synthesis is often depicted as a 4-hydroxyquinoline (the enol form). However, it is believed that the 4-quinolone (the keto form) is the predominant tautomer.[4]

Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to 4-hydroxyquinoline and the competing side reaction that forms 2-hydroxyquinoline.

Conrad_Limpach_Synthesis cluster_main Desired Pathway (Kinetic Control) cluster_side Side Reaction (Thermodynamic Control) Aniline_Ketoester Aniline + β-Ketoester Aminoacrylate β-Aminoacrylate (Intermediate) Aniline_Ketoester->Aminoacrylate Low Temp. Hydroxyquinoline 4-Hydroxyquinoline (Desired Product) Aminoacrylate->Hydroxyquinoline High Temp. (~250°C) Aniline_Ketoester_Side Aniline + β-Ketoester Ketoanilide β-Ketoanilide (Intermediate) Aniline_Ketoester_Side->Ketoanilide High Temp. (~140°C) Hydroxyquinoline_Side 2-Hydroxyquinoline (Knorr Product) Ketoanilide->Hydroxyquinoline_Side Cyclization

Figure 1. Competing reaction pathways in the Conrad-Limpach synthesis.

Experimental Protocol: General Procedure for Conrad-Limpach Synthesis

This protocol provides a general methodology for the synthesis of 4-hydroxyquinolines.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[8]

  • Stir the mixture for 1-2 hours. The reaction may be exothermic.

  • Remove any water formed and residual volatile components under reduced pressure to obtain the crude β-aminoacrylate intermediate.[8]

Step 2: Cyclization to 4-Hydroxyquinoline

  • Add the crude intermediate to a flask containing a high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A).[8]

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[8]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction's progress by TLC if feasible.[8]

  • Cool the reaction mixture to room temperature. The desired product will often precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to facilitate further precipitation and to dissolve the reaction solvent.[8]

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to obtain the 4-hydroxyquinoline.[8]

References

Technical Support Center: 6-Bromo-2-methylquinolin-4-ol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with 6-Bromo-2-methylquinolin-4-ol.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: The compound is not dissolving in the desired solvent.

  • Question: I am having difficulty dissolving this compound in my chosen solvent. What should I do?

  • Answer: Difficulty in dissolving this compound can be attributed to several factors, including the choice of solvent and the physical properties of the compound. Quinoline derivatives are often lipophilic and may exhibit poor solubility in aqueous solutions.[1]

    Troubleshooting Steps:

    • Verify Solvent Choice: For creating stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of compounds.[1] For aqueous buffers, solubility is expected to be low.

    • Increase Mechanical Agitation:

      • Vortex the mixture vigorously for 1-2 minutes.

      • If the compound remains undissolved, use a sonicator bath for 10-15 minutes to break down any aggregates.[1]

    • Apply Gentle Heat: Warming the solution in a water bath (e.g., 37-50°C) can increase the rate of dissolution.[1] However, be cautious about the compound's stability at elevated temperatures. Always check the compound's melting point and degradation information if available.

    • Decrease Particle Size: If you have the compound in solid form, grinding it to a finer powder can increase the surface area available for solvation, potentially improving the dissolution rate.[2][3]

Issue 2: The compound precipitates out of solution upon dilution.

  • Question: My this compound dissolved in DMSO to form a clear stock solution, but it precipitated when I diluted it into my aqueous experimental medium. Why is this happening and how can I fix it?

  • Answer: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) becomes insoluble as the co-solvent concentration is significantly lowered upon dilution into an aqueous buffer.[1]

    Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your aqueous medium. It may be exceeding its maximum solubility.

    • Increase the Co-solvent Concentration: A slightly higher final concentration of the co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) might be necessary to keep the compound in solution. Always run a vehicle control with the same final co-solvent concentration to assess its effect on your experiment.[1]

    • Use a Different Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Explore Formulation Strategies: If the above steps are unsuccessful, more advanced formulation techniques may be required, such as the use of surfactants or cyclodextrins to enhance aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What is the recommended solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[1][4]

Q3: How should I store the stock solution of this compound?

A3: Stock solutions should be stored at -20°C or -80°C to minimize degradation.[4] It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4]

Q4: Can I use solvents other than DMSO?

A4: Yes, other solvents like dimethylformamide (DMF) or ethanol can be used. However, the choice of solvent will depend on the specific requirements of your experiment, including compatibility with your assay and potential toxicity to cells. Always perform a vehicle control to account for any effects of the solvent.

Q5: How do temperature and pH affect the solubility of this compound?

A5:

  • Temperature: For most solids, solubility increases with temperature.[5][6] Gentle warming can aid in dissolving the compound. However, the effect of temperature on solubility can vary between compounds.[5]

  • pH: The solubility of ionizable compounds can be significantly influenced by pH.[3][7] this compound has both a weakly basic nitrogen in the quinoline ring and a weakly acidic hydroxyl group, so its solubility may be affected by the pH of the aqueous medium. Experimenting with buffers at different pH values may help improve solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[8]
Molecular Weight 238.08 g/mol [8]
CAS Number 103030-28-0[8][9]
IUPAC Name 6-bromo-2-methyl-1H-quinolin-4-one[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • To remove any remaining undissolved solid, either:

      • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes and collect the supernatant.[1]

      • Filter the sample through a 0.22 µm syringe filter.[1] Ensure the filter material does not bind to the compound.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask method.

G start Start: Determine Equilibrium Solubility add_excess 1. Add excess compound to vial start->add_excess add_solvent 2. Add known volume of solvent add_excess->add_solvent equilibrate 3. Equilibrate on shaker (24-48h at constant temp) add_solvent->equilibrate separate 4. Separate solid from supernatant (Centrifuge or Filter) equilibrate->separate quantify 5. Quantify concentration of supernatant (e.g., HPLC) separate->quantify calculate 6. Calculate solubility quantify->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for the shake-flask solubility method.

References

Technical Support Center: Optimizing Reaction Conditions for Quinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinolin-4-ols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may arise during the synthesis of quinolin-4-ols using common methods such as the Conrad-Limpach Synthesis, Gould-Jacobs Reaction, and Camps Cyclization.

Conrad-Limpach Synthesis

Q1: My Conrad-Limpach synthesis is resulting in a very low yield of the desired quinolin-4-ol. What are the likely causes and how can I improve it?

A1: Low yields in the Conrad-Limpach synthesis are a common issue, often related to the high-temperature cyclization step. Here are the primary factors to investigate:

  • Inadequate Reaction Temperature: The thermal cyclization of the intermediate β-aminoacrylate requires high temperatures, typically around 250°C.[1] Insufficient heating can lead to incomplete cyclization.

  • Poor Heat Transfer: Using a high-boiling point, inert solvent is crucial for efficient and uniform heat transfer.[2] Running the reaction neat (without a solvent) can result in localized overheating, decomposition, and the formation of a thick, unmanageable tar.[1]

  • Sub-optimal Solvent Choice: The choice of solvent significantly impacts the yield. High-boiling aromatic solvents or mineral oil can dramatically improve yields compared to solvent-free conditions.[2]

  • Incomplete Initial Condensation: The initial reaction between the aniline and the β-ketoester to form the enamine intermediate may be incomplete. Ensure this step has gone to completion by monitoring with Thin Layer Chromatography (TLC). A mild acid catalyst can be beneficial here.[1]

Q2: I am observing the formation of a significant amount of the isomeric 2-hydroxyquinoline (Knorr product). How can I favor the formation of the desired 4-hydroxyquinoline?

A2: The formation of the 2-hydroxyquinoline isomer is a known side reaction in the Conrad-Limpach synthesis, often referred to as the Knorr product. The regioselectivity is primarily controlled by the reaction temperature of the initial condensation:

  • Kinetic vs. Thermodynamic Control: The formation of the β-aminoacrylate, the precursor to the 4-hydroxyquinoline, is the kinetically favored product and is formed at lower temperatures (e.g., room temperature).[3] The β-ketoanilide, leading to the 2-hydroxyquinoline, is the thermodynamically favored product and its formation is promoted at higher temperatures (around 140°C).[1][3]

  • Solution: To favor the 4-hydroxyquinoline, ensure the initial condensation of the aniline and β-ketoester is carried out at or near room temperature before proceeding to the high-temperature cyclization.[3]

Q3: The reaction mixture turns into a dark, intractable tar upon heating. What can I do to prevent this?

A3: Tar formation is typically a result of polymerization and decomposition at high temperatures, especially in the absence of a suitable solvent.[1]

  • Use of an Inert, High-Boiling Solvent: Employing a high-boiling point solvent such as mineral oil, diphenyl ether, or Dowtherm A is highly recommended.[1][2] These solvents help to maintain a manageable reaction mixture, ensure even heat distribution, and can increase yields to as high as 95%.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Gould-Jacobs Reaction

Q1: My Gould-Jacobs cyclization is not proceeding to completion, resulting in a low yield of the quinoline product. What are the critical parameters to check?

A1: The high-energy barrier of the thermal cyclization is the most critical step in the Gould-Jacobs reaction. Incomplete reactions are common and can be addressed by optimizing the following:

  • Reaction Temperature and Time: The cyclization requires significant thermal energy, typically above 250°C.[4] It is essential to maintain this temperature for a sufficient duration (e.g., 30-60 minutes).[5] However, prolonged heating can lead to degradation, so finding the optimal balance is key.[6]

  • Solvent Choice: A high-boiling, inert solvent like diphenyl ether is often used to achieve the necessary temperature for reflux.[4][5]

  • Microwave Irradiation: Modern protocols utilizing microwave heating can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[5][6]

Q2: I am having trouble with the saponification and decarboxylation steps. What are some common pitfalls?

A2: The hydrolysis of the ester and subsequent decarboxylation are crucial for obtaining the final 4-hydroxyquinoline.

  • Incomplete Saponification: Ensure complete hydrolysis of the ester by using a sufficient excess of a strong base like sodium hydroxide and allowing for adequate reaction time, typically with heating.[5][7]

  • Decarboxylation Issues: The decarboxylation step also requires heat. If you are isolating the carboxylic acid intermediate, ensure it is thoroughly dried before proceeding with the thermal decarboxylation.[5] In some cases, high temperatures during the initial cyclization can lead to premature decarboxylation, which can be a problem if the ester is desired.[8]

Q3: How can I control the regioselectivity of the Gould-Jacobs reaction when using a substituted aniline?

A3: The regioselectivity of the cyclization onto the aniline ring is influenced by both steric and electronic factors.

  • Electron-Donating Groups: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position, as these activate the ortho-positions for electrophilic attack.[7]

  • Steric Hindrance: Cyclization will be disfavored at a position with significant steric hindrance.

  • Kinetic vs. Thermodynamic Control: In some cases, the reaction conditions can influence the regioselectivity. For example, flash vacuum pyrolysis has been used to favor the kinetic product over the thermodynamic product in certain pyridyl systems.[9]

Camps Cyclization

Q1: My Camps cyclization is producing a mixture of quinolin-4-ol and quinolin-2-ol isomers. How can I improve the selectivity?

A1: The Camps cyclization of an o-acylaminoacetophenone can indeed yield two different hydroxyquinoline isomers.[10] The regioselectivity is highly dependent on the reaction conditions, particularly the strength of the base used.[11]

  • Base Strength: A stronger base (e.g., NaOH) tends to deprotonate the α-position of the ketone, leading to the formation of the quinolin-4-ol via an intramolecular aldol condensation.[11] A weaker base (e.g., Cs2CO3) may favor deprotonation at the γ-position of the amide, resulting in the quinolin-2-ol.[11]

  • Substituent Effects: The nature of the substituents on the starting material can also influence the direction of cyclization.[12]

Q2: What are the optimal conditions for promoting the Camps cyclization to the desired quinolin-4-ol?

A2: To favor the formation of the quinolin-4-ol, you should aim for conditions that promote the aldol-type condensation pathway.

  • Choice of Base: Use a relatively strong base like sodium hydroxide or sodium ethoxide.[11][12]

  • Solvent: The reaction is often carried out in a protic solvent like ethanol.[12]

  • Temperature: Heating the reaction mixture, for example to reflux, is typically required to drive the cyclization to completion.[13]

Data Presentation

The following tables summarize quantitative data on how reaction conditions can be optimized for higher yields in quinolin-4-ol synthesis.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinolone in the Conrad-Limpach Synthesis [14]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23155
Iso-butyl Benzoate24166

Note: This data illustrates the trend of increasing yield with higher boiling point solvents for the thermal cyclization step.

Table 2: Optimization of Microwave-Assisted Gould-Jacobs Reaction [6]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
23001037
3250201
43002028
5300547

Note: This data demonstrates the optimization of temperature and reaction time to maximize yield and minimize product degradation in the microwave-assisted synthesis of a 4-hydroxyquinoline derivative.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline[15]

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Cyclization to the Quinolin-4-ol

  • Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10-20 mL of solvent per gram of intermediate).

  • Heat the mixture with stirring to approximately 250°C.

  • Maintain this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates upon cooling.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline (Conventional Heating)[5]

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it to its melting point until gas evolution ceases, indicating the completion of decarboxylation. The crude 4-hydroxyquinoline can then be purified by recrystallization.

Protocol 3: Camps Cyclization to a 2-Substituted-4-quinolone[13]
  • Dissolve the o-acylaminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (3.0-3.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction may take several hours to complete.

  • After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the reaction pathways and logical workflows discussed in this guide.

Conrad_Limpach_Synthesis reactants Aniline + β-Ketoester intermediate β-Aminoacrylate (Kinetic Intermediate) reactants->intermediate Low Temp. (Kinetic Control) knorr_intermediate β-Ketoanilide (Thermodynamic Intermediate) reactants->knorr_intermediate High Temp. (~140°C) (Thermodynamic Control) product 4-Hydroxyquinoline intermediate->product High Temp. (~250°C) Thermal Cyclization knorr_product 2-Hydroxyquinoline knorr_intermediate->knorr_product Cyclization

Conrad-Limpach kinetic vs. thermodynamic pathways.

Gould_Jacobs_Workflow start Aniline + Diethyl ethoxymethylenemalonate step1 Condensation (100-130°C) start->step1 intermediate Anilidomethylenemalonate Intermediate step1->intermediate step2 Thermal Cyclization (>250°C) intermediate->step2 cyclized_product 4-Hydroxy-3-carboethoxyquinoline step2->cyclized_product step3 Saponification (NaOH, Reflux) cyclized_product->step3 acid_product Quinoline-3-carboxylic acid step3->acid_product step4 Decarboxylation (Heat) acid_product->step4 final_product 4-Hydroxyquinoline step4->final_product

Generalized workflow for the Gould-Jacobs synthesis.

Camps_Cyclization_Selectivity start o-Acylaminoacetophenone path_a Deprotonation at α-position of ketone start->path_a Strong Base (e.g., NaOH) path_b Deprotonation at γ-position of amide start->path_b Weaker Base (e.g., Cs2CO3) product_a Quinolin-4-ol path_a->product_a Aldol Condensation product_b Quinolin-2-ol path_b->product_b Cyclization

References

Technical Support Center: Purification of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated quinolines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude brominated quinolines?

A1: Common impurities in brominated quinoline syntheses typically arise from the reaction conditions and the inherent reactivity of the quinoline ring. These can include:

  • Unreacted Starting Materials: Residual quinoline or the specific starting material used in the synthesis.[1]

  • Over-brominated Products: Formation of di- or even tri-brominated quinolines is a common side reaction, especially with harsher reaction conditions or an excess of the brominating agent.[1]

  • Positional Isomers: Depending on the directing effects of existing substituents on the quinoline ring, various positional isomers of the desired brominated product may be formed.[1]

  • Byproducts from Specific Syntheses: For instance, the Skraup synthesis is known for its highly exothermic nature and can produce tarry byproducts if not carefully controlled.[1]

Q2: My brominated quinoline is a liquid at room temperature. Can I still use recrystallization?

A2: Yes, recrystallization is still a viable purification method for low-melting solids or liquids like 3-bromoquinoline, which has a melting point of 13-15°C. To induce crystallization, you will need to cool the solution significantly, potentially using an ice-salt bath or a laboratory chiller.

Q3: An oil has formed instead of crystals during recrystallization. What should I do?

A3: This phenomenon, known as "oiling out," can occur if the solute's melting point is lower than the solution's temperature or if the solution is too concentrated. To remedy this, reheat the solution to redissolve the oil, add more of the "good" solvent to dilute the solution, and then allow it to cool more slowly.

Q4: How can I improve the separation of my brominated quinoline from its isomers using column chromatography?

A4: Separating isomers with similar polarities can be challenging. To enhance resolution, you can:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A common starting point is a mixture of ethyl acetate and hexanes. Adjusting the ratio of these solvents to achieve an Rf value of around 0.3 for your target compound is a good strategy.

  • Use a Longer Column or a Finer Stationary Phase: This increases the number of theoretical plates and can improve separation.

  • Employ Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can help to resolve closely eluting compounds.

Q5: My purified brominated quinoline is discolored. How can I remove the color?

A5: Discoloration is often due to trace impurities or degradation. For solid compounds, recrystallization with the addition of a small amount of activated charcoal can be effective. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. For liquid compounds, distillation is often the best method to remove colored, non-volatile impurities.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent used).- The compound is too soluble in the chosen solvent.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Low crystal yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature filtration before crystallization is complete.- Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.[2]
Oiling out instead of crystal formation. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Reheat the solution to redissolve the oil, add more solvent, and cool slowly.- Consider a different solvent system with a lower boiling point.
Product is still impure after recrystallization. - The impurities have similar solubility to the product in the chosen solvent.- The crystals were not washed properly after filtration.- Try a different recrystallization solvent or a solvent pair.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC. - The solvent system is not optimal (too polar or not polar enough).- Test a range of solvent systems with varying polarities. For bromoquinolines, mixtures of hexanes and ethyl acetate are a good starting point.
The compound is not moving from the baseline. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The compound runs with the solvent front. - The eluent is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Streaking of the compound on the column/TLC plate. - The compound is interacting too strongly with the silica gel (common for basic compounds like quinolines).- The column is overloaded.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.- Use a larger column or less crude material.
Low recovery of the compound from the column. - The compound is irreversibly adsorbed onto the silica gel.- The compound is degrading on the silica gel.- Deactivate the silica gel with a base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like alumina.

Data Presentation

The following tables provide a summary of quantitative data for the purification of various brominated quinolines.

Table 1: Comparison of Purification Methods for Bromoquinolines [1]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.

Data adapted from a study on a similar bromoquinoline derivative.

Table 2: Purity and Yield for Specific Bromoquinoline Purifications

CompoundPurification MethodSolvent SystemPurity/YieldReference
3-BromoquinolineSimple Distillation->99% Purity[1]
3-Bromoquinoline HydrobromideRecrystallizationWater/AlcoholHigh Purity[1]
5,7-Dibromo-8-hydroxyquinolineRecrystallizationBenzene90% Yield[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineRecrystallizationEthyl Acetate/Hexane (1:1)76% Yield[4]
3,5,6,7-Tetrabromo-8-methoxyquinolineColumn Chromatography followed by RecrystallizationAcOEt/hexane (1:5)74% Yield[4]

Experimental Protocols

Protocol 1: Purification of 3-Bromoquinoline by Flash Column Chromatography[1]

This protocol outlines a general method for purifying crude 3-bromoquinoline using silica gel flash chromatography.

  • Eluent Selection:

    • Dissolve a small amount of the crude 3-bromoquinoline in a suitable solvent.

    • Spot the solution on several TLC plates.

    • Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).

    • The optimal eluent system should provide good separation of the desired product from impurities, with an Rf value of approximately 0.3 for the 3-bromoquinoline.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 3-bromoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure 3-bromoquinoline.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-bromoquinoline.

Protocol 2: Recrystallization of 5,7-Dibromo-8-hydroxyquinoline from Benzene[3]

This protocol describes the recrystallization of 5,7-dibromo-8-hydroxyquinoline to achieve high purity.

  • Dissolution:

    • Place the crude 5,7-dibromo-8-hydroxyquinoline in an Erlenmeyer flask.

    • Add a minimal amount of hot benzene to the flask and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold benzene.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Acid-Base Extraction for Removal of Basic Impurities

This protocol is useful for separating neutral or acidic brominated quinolines from basic impurities like unreacted quinoline.

  • Dissolution:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acidic Wash:

    • Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The basic impurities will be protonated and move into the aqueous layer.

  • Separation:

    • Drain the lower aqueous layer.

    • Repeat the acidic wash if necessary.

  • Neutralization and Drying:

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified brominated quinoline.

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent Select Eluent (TLC) pack_column Pack Column prep_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Hot Solvent charcoal Add Charcoal (optional) dissolve->charcoal cool_slowly Cool Slowly dissolve->cool_slowly hot_filter Hot Filtration (optional) charcoal->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter Crystals ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals product Pure Crystals dry_crystals->product

Caption: Experimental workflow for recrystallization.

logical_relationship_troubleshooting start Impure Brominated Quinoline is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction start->acid_base  Basic/Acidic Impurities Suspected recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Distillation is_solid->distill No (Liquid) check_purity Check Purity recrystallize->check_purity column Column Chromatography column->check_purity distill->check_purity acid_base->is_solid check_purity->column Purity Not OK pure_product Pure Product check_purity->pure_product Purity OK

Caption: Logical workflow for selecting a purification method.

References

Technical Support Center: Scaling Up 6-Bromo-2-methylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 6-Bromo-2-methylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key steps?

The most prevalent method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This reaction involves a series of steps beginning with the condensation of an appropriately substituted aniline, in this case, 4-bromoaniline, with a malonic acid derivative like diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation may be necessary depending on the precise starting materials and desired final product.[1][2]

Q2: What are the primary challenges when scaling up the Gould-Jacobs reaction for this compound synthesis?

Scaling up the Gould-Jacobs reaction presents several challenges, including:

  • Exothermic Reaction Control: The initial condensation and particularly the high-temperature cyclization can be highly exothermic, posing a safety risk at a larger scale.[4]

  • Tar Formation: High reaction temperatures can lead to the decomposition of starting materials and intermediates, resulting in the formation of tarry byproducts that complicate purification.[1]

  • Incomplete Cyclization: Achieving complete cyclization can be difficult and often requires harsh conditions, which can also promote side reactions.[1]

  • Product Isolation and Purification: Isolating the product from high-boiling solvents and removing impurities can be challenging on a larger scale.

  • Reagent Handling and Cost: The cost and handling of large quantities of reagents and high-boiling solvents like diphenyl ether become significant factors at an industrial scale.

Q3: Are there alternative, more scalable methods for the synthesis of 4-hydroxyquinolines?

While the Gould-Jacobs reaction is common, other methods for synthesizing quinolin-4-ones exist, some of which may offer advantages in terms of scalability and milder reaction conditions. These include modifications of the Conrad-Limpach synthesis and various transition-metal-catalyzed cyclizations.[5][6] However, the Gould-Jacobs reaction remains a widely used and well-documented method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Steps
Incomplete Condensation - Ensure accurate stoichiometry of reactants. An excess of the malonic ester derivative is sometimes used.[1]- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Use fresh, high-quality reagents to avoid side reactions.[1]
Incomplete Cyclization - Gradually increase the cyclization temperature, monitoring for product degradation.[1]- Extend the reaction time at the optimal temperature.- Consider using microwave-assisted heating for more efficient and uniform energy transfer, which can improve yields and reduce reaction times.[1]
Product Degradation - Optimize the cyclization temperature and time to find a balance between reaction completion and product decomposition.[1]- Ensure an inert atmosphere (e.g., nitrogen or argon) during the high-temperature cyclization to prevent oxidative degradation.
Losses During Workup and Purification - For precipitation, select an appropriate anti-solvent and control the cooling rate to maximize crystal formation.- Optimize the recrystallization solvent system to ensure high recovery of the pure product.- If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation with minimal product loss.
Issue 2: Formation of Tarry Byproducts
Potential Cause Troubleshooting Steps
High Reaction Temperature - Carefully control the temperature of the cyclization step. Use a high-boiling, inert solvent for even heat distribution.[1]- Minimize the reaction time at high temperatures.
Presence of Impurities in Starting Materials - Use highly pure starting materials to prevent side reactions that can lead to tar formation.
Oxidation - Conduct the high-temperature cyclization under an inert atmosphere (nitrogen or argon).
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize - Purify the crude product using column chromatography.- If a high-boiling solvent was used, ensure its complete removal under high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]
Contamination with High-Boiling Solvent - After precipitation of the product with a non-polar solvent, thoroughly wash the solid with the same solvent to remove residual high-boiling solvent.- Consider using a lower-boiling solvent if the reaction conditions permit.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical Data)
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Typical Yield 70-85%65-80%60-75%
Reaction Time (Condensation) 1-2 hours2-4 hours4-8 hours
Reaction Time (Cyclization) 30-60 minutes1-2 hours2-4 hours
Cyclization Temperature 240-260 °C230-250 °C220-240 °C
Purification Method Recrystallization, Column ChromatographyRecrystallization, FiltrationRecrystallization, Centrifugation

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • 4-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling solvent)

  • Ethanol

  • Hexane or petroleum ether

  • Standard laboratory glassware

  • Heating mantle and stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120°C for 1-2 hours with stirring. The reaction progress can be monitored by the distillation of ethanol.

  • Cyclization: After the condensation is complete, add diphenyl ether to the reaction mixture. Heat the mixture to 240-250°C under an inert atmosphere for 30-60 minutes. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add hexane or petroleum ether with vigorous stirring to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Considerations for Pilot-Scale Synthesis
  • Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a temperature control unit.

  • Heating and Cooling: Ensure the reactor has an efficient heating and cooling system to manage the exothermic nature of the reaction.

  • Reagent Addition: For the condensation step, consider the controlled addition of one reagent to the other to manage the initial exotherm.

  • Solvent Handling: Implement a closed system for solvent charging and recovery to minimize exposure and environmental impact.

  • Product Filtration and Drying: Use a filter press or centrifuge for solid-liquid separation and a vacuum dryer for efficient drying of the final product.

Mandatory Visualizations

experimental_workflow cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_workup Workup and Purification start Mix 4-Bromoaniline and DEEM heat_condensation Heat to 110-120°C start->heat_condensation monitor_condensation Monitor Ethanol Distillation heat_condensation->monitor_condensation add_solvent Add High-Boiling Solvent monitor_condensation->add_solvent heat_cyclization Heat to 240-250°C under Inert Atmosphere add_solvent->heat_cyclization monitor_cyclization Monitor by TLC/HPLC heat_cyclization->monitor_cyclization cool Cool to Room Temperature monitor_cyclization->cool precipitate Precipitate with Anti-Solvent cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash purify Recrystallize or Chromatograph filter_wash->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction tar_formation Tar Formation start->tar_formation purification_issues Purification Issues start->purification_issues optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions check_reagents Check Reagent Quality/Stoichiometry incomplete_reaction->check_reagents tar_formation->optimize_conditions inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere purification_method Optimize Purification Method purification_issues->purification_method end Successful Scale-Up optimize_conditions->end Improved Yield/Purity check_reagents->end Improved Yield/Purity inert_atmosphere->end Improved Yield/Purity purification_method->end Improved Yield/Purity

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Technical Support Center: Troubleshooting Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of quinolines. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for some of the most common quinoline cyclization reactions.

General Troubleshooting

Question: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

Answer: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][2]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium. Using anhydrous reagents and solvents is often recommended.[1]

Reaction-Specific Troubleshooting Guides & FAQs

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3]

FAQs:

  • Question: My Combes synthesis is giving a low yield. What are the likely causes? Answer: Low yields in the Combes synthesis can result from incomplete condensation or cyclization steps. The reaction is typically acid-catalyzed, and using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid. Steric hindrance from substituents on the aniline or the β-diketone can also play a significant role in the rate-determining electrophilic aromatic annulation step.

  • Question: I am getting a mixture of regioisomers with an unsymmetrical β-diketone. How can I control the regioselectivity? Answer: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects. The steric effects of the substituents play a more significant role in the rate-determining electrophilic aromatic annulation step.[4] Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines can lead to the 4-substituted regioisomer as the major product.[4]

Conrad-Limpach Synthesis

This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[5]

FAQs:

  • Question: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do? Answer: The thermal cyclization of the intermediate enamine in the Conrad-Limpach synthesis requires high temperatures, typically around 250 °C.[5][6] Inefficient heat transfer or a cyclization temperature that is too low are common reasons for failure. Using a high-boiling point solvent such as mineral oil, diphenyl ether, or Dowtherm A is crucial to reach the required temperature and can significantly improve yields.[5][7] Running the reaction neat often results in moderate yields below 30%, while using an appropriate high-boiling solvent can increase yields to as high as 95%.[5]

  • Question: My aniline has an electron-withdrawing group, and the reaction is not working well. Why? Answer: The cyclization step involves an electrophilic attack on the aniline's aromatic ring. Strong electron-withdrawing groups (e.g., a nitro group) on the aniline deactivate the ring, making it a poorer nucleophile. This hinders the cyclization step and leads to lower yields.[2]

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8]

FAQs:

  • Question: My reaction mixture is turning into a thick, dark tar, significantly reducing my yield. What causes this and how can I prevent it? Answer: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6] To prevent this, you can:

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[6][9]

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimize polymerization.[10]

    • Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[10]

  • Question: I am using a substituted aniline and getting a very low yield. What could be the problem? Answer: The electronic properties of the substituents on the aniline can significantly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[6]

Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11]

FAQs:

  • Question: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity? Answer: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers. To control regioselectivity, you can:

    • Catalyst Selection: The use of specific amine catalysts, like pyrrolidine derivatives, can favor the formation of one regioisomer over the other.[12]

    • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[13]

    • Use of Ionic Liquids: Certain ionic liquids can also influence the regiochemical outcome.[13]

  • Question: My reaction is giving a low yield. What are some common causes? Answer: Low yields can be due to side reactions, such as the aldol condensation of the ketone starting material with itself, especially under basic conditions. Using an imine analog of the o-aniline can be an effective strategy to circumvent this.[13] Also, ensure that your catalyst is active and that the reaction temperature and time are optimized.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and yields for various quinoline cyclization reactions. Note that these are general ranges, and optimal conditions will vary depending on the specific substrates used.

Reaction NameTypical Catalyst(s)Typical Temperature (°C)Typical Reaction TimeTypical Yield (%)
Combes Synthesis H₂SO₄, PPA100-1501-4 hours60-85
Conrad-Limpach Catalytic acid (initial), then thermal250-26030-60 minutes (cyclization)30-95
Doebner-von Miller Brønsted or Lewis acids (HCl, H₂SO₄, ZnCl₂)Reflux4-8 hours40-70
Friedländer Synthesis Acid or base (p-TsOH, KOH, I₂)80-1602-24 hours70-95
Skraup Synthesis H₂SO₄, oxidizing agent (e.g., nitrobenzene)140-1503-4 hours84-91

Detailed Experimental Protocols

Protocol 1: Combes Synthesis of 2,4-Dimethylquinoline
  • Condensation: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cyclization: After the initial reaction subsides, cool the mixture in an ice bath.

  • Slowly and with stirring, add concentrated sulfuric acid.

  • Gently heat the reaction mixture for a short period (monitor by TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide).

  • The quinoline derivative may precipitate and can be collected by filtration.

Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • To a solution of the substituted aniline (1.0 eq) in toluene, add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[5]

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.[5]

  • Monitor the reaction by TLC; it is typically complete within 2-4 hours.[5]

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude intermediate can often be used without further purification.[5]

Step 2: Thermal Cyclization

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Step 1.[7]

  • Add a high-boiling solvent (e.g., mineral oil or Dowtherm A) at a ratio of approximately 10-20 mL per gram of intermediate.[7]

  • Heat the mixture with stirring to 250-260 °C and maintain this temperature for 30-60 minutes.[7]

  • Monitor the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.[5]

Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline
  • In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[6]

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[6]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[6]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[9]

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[9]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 4: Friedländer Synthesis of a Substituted Quinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Low Yield or Reaction Failure check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions side_reactions Analyze for Side Products (TLC, GC-MS, NMR) start->side_reactions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok sides_identified Side Products Identified? side_reactions->sides_identified reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->side_reactions Yes optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No sides_identified->optimize_conditions No mitigate_sides Implement Mitigation Strategy sides_identified->mitigate_sides Yes purify_reagents->start success Successful Reaction optimize_conditions->start mitigate_sides->start

Caption: A general workflow for troubleshooting low yields in quinoline cyclization reactions.

LogicalRelationships tar Problem: Tar Formation Common in Doebner-von Miller & Skraup cause_polymerization Cause: Polymerization of Carbonyl Acid-catalyzed side reaction tar->cause_polymerization cause_harsh_conditions Cause: Harsh Conditions High temp, strong acid/oxidant tar->cause_harsh_conditions low_yield Problem: Low Yield General issue across all syntheses low_yield->cause_harsh_conditions cause_incomplete_reaction Cause: Incomplete Reaction Suboptimal temp, time, or catalyst low_yield->cause_incomplete_reaction regio_isomers Problem: Regioisomer Mixture Common in Combes & Friedländer cause_unsymmetrical_ketone Cause: Unsymmetrical Ketone Two possible sites for cyclization regio_isomers->cause_unsymmetrical_ketone solution_biphasic Solution: Biphasic System Sequester carbonyl in organic phase cause_polymerization->solution_biphasic solution_moderate Solution: Moderate Conditions Use moderators (FeSO₄), control temp cause_harsh_conditions->solution_moderate solution_optimize Solution: Optimize Parameters Screen catalysts, solvents, temp, time cause_incomplete_reaction->solution_optimize solution_catalyst_control Solution: Catalyst Control Use specific amine or Lewis acid catalysts cause_unsymmetrical_ketone->solution_catalyst_control

Caption: Logical relationships between common problems, their causes, and potential solutions in quinoline synthesis.

References

Quinoline Synthesis Technical Support Center: Troubleshooting Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent tar formation, a common and challenging issue in several classical quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of quinoline synthesis, and why is it a problem?

A: In quinoline synthesis, "tar" refers to a complex, high-molecular-weight, dark-colored, and often intractable mixture of polymeric byproducts. Its formation is problematic as it significantly lowers the yield of the desired quinoline product, complicates the isolation and purification process, and can consume starting materials in non-productive pathways.

Q2: Which quinoline synthesis methods are most prone to tar formation?

A: The Skraup and Doebner-von Miller syntheses are notoriously prone to tar formation due to their harsh reaction conditions, which typically involve strong acids and high temperatures.[1][2] The Friedländer synthesis is generally less susceptible to significant tarring, though other side reactions can occur.[3]

Q3: What are the primary causes of tar formation in these reactions?

A: The main cause of tar formation is the acid-catalyzed polymerization of reactive intermediates. In the Skraup and Doebner-von Miller reactions, this primarily involves the α,β-unsaturated aldehydes or ketones (like acrolein formed from glycerol) that are used as reactants or generated in situ.[1][4] These compounds can self-polymerize under the strong acidic conditions required for the main reaction.

Q4: How can I remove tar from my crude product?

A: Purification of quinoline products from tarry byproducts can be challenging.[2] For volatile quinolines, steam distillation is a common and effective method to separate the product from the non-volatile tar.[1] For less volatile products, initial filtration through a plug of silica gel can remove the bulk of the tar before further purification by column chromatography.[2]

Troubleshooting Guides

Issue 1: Significant Tar Formation in Skraup Synthesis

Symptoms: The reaction mixture becomes a thick, dark, viscous mass, and the yield of quinoline is very low. The reaction may also be excessively vigorous and difficult to control.

Root Cause: The Skraup synthesis is highly exothermic and uses strong acid, which promotes the polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[5][6]

Troubleshooting Steps:

  • Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the exothermicity of the reaction and reduce charring.[7]

  • Control Temperature: Heat the reaction gently to initiate it. Once the exothermic reaction begins, remove the heat source. Reapply heat to maintain a steady reflux only after the initial vigorous phase has subsided.[1]

  • Slow Reagent Addition: Add the sulfuric acid slowly and with efficient cooling and stirring to prevent localized hotspots.

  • Purification: Utilize steam distillation for the workup to effectively separate the volatile quinoline from the non-volatile tar.[1]

Issue 2: Low Yield and Polymeric Material in Doebner-von Miller Synthesis

Symptoms: The reaction mixture turns into a thick, dark polymer, making product isolation difficult and significantly reducing the yield of the desired quinoline.

Root Cause: This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2]

Troubleshooting Steps:

  • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help keep its concentration low at any given time, thus favoring the desired reaction over polymerization.[1]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[2][4]

  • Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider experimenting with different Brønsted or Lewis acids to find an optimal balance between reaction rate and byproduct formation.[2]

  • Control Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate to minimize polymerization.[1]

Issue 3: Byproduct Formation in Friedländer Synthesis

Symptoms: Although less prone to heavy tarring, the Friedländer synthesis can produce side products, leading to lower yields and purification challenges.

Root Cause: Common side reactions include the self-condensation (aldol reaction) of the ketone reactant, especially under basic conditions.[3] With unsymmetrical ketones, a lack of regioselectivity can also lead to a mixture of isomers.[3]

Troubleshooting Steps:

  • Choice of Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst can influence the reaction pathway and minimize side reactions.[3]

  • Use of Imines: To avoid side reactions like aldol condensation of the ketone under basic conditions, using an imine analog of the o-aminoaryl aldehyde or ketone can be an effective strategy.[3]

  • Solvent Selection: The choice of solvent can impact the reaction's efficiency and selectivity. Polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[3]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired quinoline product, thereby indirectly indicating conditions that may reduce tar formation.

Table 1: Effect of Acid Catalyst on the Yield of 2-carboxy-4-phenylquinoline in a Doebner-von Miller type reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)
TFATFAReflux285
p-TsOHTolueneReflux1260
HClEthanolReflux1255
H₂SO₄EthanolReflux1250

Data is illustrative and based on typical outcomes for this type of reaction.

Table 2: Influence of Reaction Conditions on Friedländer Synthesis Yield.

CatalystSolventTemperature (°C)TimeYield (%)
p-TsOHSolvent-free (Microwave)1205 min95
IodineEthanolReflux2 h92
[Hbim]BF₄Solvent-free1003-6 h93
SiO₂ nanoparticlesSolvent-free (Microwave)10010 min93

This table presents data from various optimized procedures for the Friedländer synthesis.[8][9]

Experimental Protocols

Protocol 1: Minimized Tar Formation in Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a biphasic system and slow addition to reduce the polymerization of crotonaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Protocol 2: Skraup Synthesis of Quinoline with a Moderator

This protocol incorporates ferrous sulfate to control the highly exothermic nature of the reaction.

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: To the acid, carefully add aniline, followed by glycerol.

  • Oxidizing Agent and Moderator: Slowly and with vigorous stirring, add nitrobenzene (oxidizing agent) and a small amount of ferrous sulfate (moderator).

  • Initiation: Heat the mixture gently to initiate the reaction. Once the reaction becomes vigorous, be prepared to cool the flask in an ice bath if necessary.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.

  • Workup:

    • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

    • Perform steam distillation to separate the quinoline from the tarry residue.

    • Extract the quinoline from the distillate using an appropriate organic solvent.

Protocol 3: Efficient Friedländer Synthesis using an Ionic Liquid Catalyst

This protocol employs a reusable ionic liquid catalyst under solvent-free conditions.

  • Reaction Mixture: In a reaction vessel, mix the 2-aminoaryl ketone (1.0 eq), the α-methylene ketone (1.2 eq), and a catalytic amount of the ionic liquid [Hbim]BF₄.

  • Heating: Heat the solvent-free mixture at 100 °C for 3-6 hours.

  • Workup:

    • After the reaction is complete, cool the mixture.

    • Extract the product with an appropriate organic solvent.

    • The ionic liquid can often be recovered and reused.[8]

Visualizations

Tar_Formation_Mechanism cluster_skraup Skraup / Doebner-von Miller Pathway Aniline Aniline Intermediate Michael Adduct Intermediate Aniline->Intermediate Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Tar Tar/Polymer Carbonyl->Tar Acid-Catalyzed Polymerization Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: General mechanism of tar formation in Skraup and Doebner-von Miller syntheses.

Troubleshooting_Workflow Start Tar Formation Observed Synthesis_Type Which Synthesis? Start->Synthesis_Type Skraup_Actions Add FeSO₄ moderator Control temperature Slow H₂SO₄ addition Synthesis_Type->Skraup_Actions Skraup DvM_Actions Slowly add carbonyl Use biphasic system Optimize acid catalyst Synthesis_Type->DvM_Actions Doebner-von Miller Friedlander_Actions Optimize catalyst (acid/base) Consider imine analog Adjust solvent Synthesis_Type->Friedlander_Actions Friedländer End Reduced Tar Formation Skraup_Actions->End DvM_Actions->End Friedlander_Actions->End

Caption: Troubleshooting workflow for tar formation in quinoline synthesis.

Logical_Relationships cluster_synthesis Quinoline Synthesis Methods cluster_conditions Reaction Conditions & Intermediates cluster_outcome Outcome Skraup Skraup Synthesis Harsh_Conditions Harsh Conditions (Strong Acid, High Temp) Skraup->Harsh_Conditions DvM Doebner-von Miller DvM->Harsh_Conditions Friedlander Friedländer Synthesis Milder_Conditions Milder Conditions Friedlander->Milder_Conditions Reactive_Carbonyl Reactive α,β-Unsaturated Carbonyl Intermediate Harsh_Conditions->Reactive_Carbonyl High_Tar High Propensity for Tar Formation Reactive_Carbonyl->High_Tar Low_Tar Lower Propensity for Tar Formation Milder_Conditions->Low_Tar

Caption: Relationship between synthesis method and propensity for tar formation.

References

Technical Support Center: 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Bromo-2-methylquinolin-4-ol in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a heterocyclic compound with the molecular formula C₁₀H₈BrNO.[1][2] It exists in tautomeric equilibrium with its 6-bromo-2-methyl-1H-quinolin-4-one form.[1] Key computed properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [1]
IUPAC Name 6-bromo-2-methyl-1H-quinolin-4-one[1]
CAS Number 103030-28-0[1][2]
XLogP3 2.6[1]

Q2: What are the general recommendations for storing solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[3] For extended storage, maintaining a cool and dry environment, for instance in a desiccator at 4°C, is advisable.[4]

Q3: In which solvents can I dissolve this compound to prepare a stock solution?

For many quinoline derivatives, which are often poorly soluble in aqueous solutions, the standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[5] Other potential solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[5] When preparing stock solutions, it is crucial to ensure the compound is fully dissolved, which can be aided by vortexing or sonication.[5]

Q4: How should I store solutions of this compound?

Solutions of this compound, particularly in protic solvents, should ideally be prepared fresh for each experiment.[3] If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3][5] To prevent oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in solution.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The high percentage of the aqueous buffer reduces the solvating power of DMSO.

  • Solutions:

    • Lower the Final Concentration: Attempt to use a lower final concentration of the compound in your assay.

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system tolerates (typically <1%) to aid solubility.

    • Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) at low concentrations in your aqueous buffer to enhance solubility.

Issue 2: I am observing inconsistent results in my biological assays over time.

  • Possible Cause: The compound may be degrading in your stock solution or in the final assay medium. Quinoline derivatives can be susceptible to degradation by light, oxidation, or hydrolysis.[6][7]

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution for each experiment. If possible, use a freshly prepared stock solution.

    • Protect from Light: Store stock solutions and conduct experiments in a manner that protects the compound from light, for example, by using amber vials or covering plates with foil.[6]

    • Control for pH: Use a buffered aqueous solution to maintain a stable pH throughout your experiment.

    • Perform a Stability Check: Analyze your stock solution by HPLC or LC-MS immediately after preparation and after a period of storage (e.g., 24 hours at room temperature) to check for the appearance of new peaks or a decrease in the parent compound's peak area, which would indicate degradation.

Issue 3: I see a change in the color of my solution containing this compound.

  • Possible Cause: A color change, such as yellowing or browning, can be an indicator of chemical degradation, possibly due to oxidation or photodegradation.[6]

  • Solutions:

    • Discard the Solution: Do not use a solution that has changed color, as the presence of degradation products could lead to erroneous results.

    • Review Storage and Handling Procedures: Ensure that the compound and its solutions are stored under the recommended conditions (cool, dark, and under an inert atmosphere if necessary).[7]

    • Use High-Purity Solvents: Ensure that the solvents used for preparing solutions are of high purity and free from contaminants that could promote degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes a general procedure for preparing a stock solution of this compound.

  • Weigh the Compound: Accurately weigh a precise amount of solid this compound into a sterile glass vial with a PTFE-lined cap.

  • Add Solvent: Add a calculated volume of high-purity DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Promote Dissolution: Vortex the mixture vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[5] Gentle warming (e.g., to 37°C) can be applied, but be cautious of potential thermal degradation.[5]

  • Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and prevent repeated freeze-thaw cycles.[3][5]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9] This protocol outlines a general approach for a forced degradation study of this compound.

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions: Expose the solutions to the stress conditions outlined in Table 2. A control sample protected from stress should be analyzed concurrently.

  • Neutralization: After the specified exposure time for acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method, typically with a C18 column and a UV detector.[6][8] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation.[10]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl at 60°C8 hours
Base Hydrolysis 0.1 M NaOH at 60°C8 hours
Oxidation 3% H₂O₂ at room temperature24 hours
Thermal 80°C (solid and solution)7 days
Photolytic UV light (e.g., 254 nm) and white light48 hours

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep_working->forced_degradation real_time_stability Real-Time Stability Study (at intended storage conditions) prep_working->real_time_stability hplc_analysis Stability-Indicating HPLC Analysis prep_working->hplc_analysis t=0 sample forced_degradation->hplc_analysis real_time_stability->hplc_analysis characterization Characterize Degradation Products (LC-MS, NMR) hplc_analysis->characterization

Caption: Workflow for stability assessment of this compound.

troubleshooting_workflow Troubleshooting Common Issues cluster_precipitation Precipitation Issue cluster_inconsistency Inconsistent Results start Problem Encountered (Precipitation, Inconsistent Results, Color Change) check_conc Is final concentration too high? start->check_conc check_freshness Are solutions prepared fresh? start->check_freshness lower_conc Action: Lower final concentration check_conc->lower_conc Yes check_ph Is pH optimal for solubility? check_conc->check_ph No adjust_ph Action: Test different buffer pHs check_ph->adjust_ph No use_excipients Action: Add solubilizing agents (e.g., cyclodextrins) check_ph->use_excipients No prepare_fresh Action: Prepare fresh solutions daily check_freshness->prepare_fresh No check_light Is compound protected from light? check_freshness->check_light Yes protect_light Action: Use amber vials/cover plates check_light->protect_light No perform_stability_check Action: Run HPLC stability check check_light->perform_stability_check Yes

Caption: Troubleshooting workflow for common issues with this compound solutions.

References

Validation & Comparative

A Comparative Guide to 6-Bromo-2-methylquinolin-4-ol and Other Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Halogenation of the quinoline ring is a key strategy to modulate the physicochemical and biological properties of these compounds. This guide provides a comparative overview of 6-Bromo-2-methylquinolin-4-ol against other halogenated quinolines, focusing on their anticancer and antibacterial activities. The information herein is supported by experimental data from various studies on quinoline derivatives.

Physicochemical Properties: A Comparative Analysis

The nature of the halogen substituent at the 6-position of the 2-methylquinolin-4-ol core significantly influences the compound's physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Property6-Fluoro-2-methylquinolin-4-ol6-Chloro-2-methylquinolin-4-ol (related)This compound
Molecular Formula C₁₀H₈FNOC₁₀H₈ClNOC₁₀H₈BrNO
Molecular Weight 177.18 g/mol 193.63 g/mol [1]238.08 g/mol
Melting Point (°C) 273-277[2]Not AvailableNot Available
XLogP3 Not Available3.2[1]2.6
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 111

Biological Activity: A Comparative Overview

Halogenated quinolines have demonstrated a broad spectrum of biological activities, most notably as anticancer and antibacterial agents. The position and nature of the halogen atom can significantly impact their potency and selectivity.

Anticancer Activity

The cytotoxic effects of halogenated quinolines are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.

Table 2: Comparative Cytotoxicity of Halogenated Quinolines against Cancer Cell Lines

Compound/AnalogCell LineIC₅₀ (µM)Reference
6-Bromo-quinazoline derivative (8a)MCF-715.85 ± 3.32[3]
6-Bromo-quinazoline derivative (8a)SW48017.85 ± 0.92[3]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 (range)[4]
6-Chloro-2-methyl-3-(heteroaryl)-quinazolinoneL1210, K562>50% inhibition at 1 µg/mL[5]
6-Chloro-2-methyl-3-(heteroaryl)-quinazolinoneMCF-70.34[5]
Antibacterial Activity

The quinoline core is famously a key component of fluoroquinolone antibiotics. Halogenation at the C6 position is a common feature of these drugs and is crucial for their antibacterial potency.

Table 3: Comparative Antibacterial Activity of Halogenated Quinolines

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
6,8-Dibromo-4(3H)quinazolinone derivative (VIIa)E. coli1.56[2]
6,8-Dibromo-4(3H)quinazolinone derivative (VIIa)S. typhimurium3.125[2]
6,8-Dibromo-4(3H)quinazolinone derivative (VIIa)L. monocytogenes1.56[2]
6,8-Dibromo-4(3H)quinazolinone derivative (VIIa)S. aureus25[2]
7-Chloro-quinazolin-4(3H)-one derivative (6l)S. aureus ATCC259231.0 (MIC₅₀)[6]
7-Chloro-quinazolin-4(3H)-one derivative (6l)S. aureus USA300 JE20.6 (MIC₅₀)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of halogenated quinolines are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (halogenated quinolines) dissolved in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (halogenated quinolines)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic) and negative control (broth and solvent)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be evaluated using various assay formats, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, PI3K)

  • Kinase substrate

  • ATP

  • Test compounds (halogenated quinolines)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

Quinoline derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for quinoline-based inhibitors.[7][8][9][10][11]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Halogenated Quinoline Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated quinolines.

The following diagram illustrates a general workflow for evaluating the anticancer activity of novel halogenated quinoline derivatives.

Anticancer_Assay_Workflow Synthesis Synthesis of Halogenated Quinolines Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for anticancer evaluation of halogenated quinolines.

References

A Comparative Analysis of the Biological Activities of Quinoline and Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinoline and its structural isomer, isoquinoline. By examining their differential effects on various biological targets and elucidating the underlying mechanisms of action, this document serves as a valuable resource for researchers engaged in drug discovery and development. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Overview of Quinoline and Isoquinoline

Quinoline and isoquinoline are heterocyclic aromatic organic compounds with the chemical formula C₉H₇N. They are structural isomers, differing in the position of the nitrogen atom within their fused benzene and pyridine ring structure. This subtle structural difference significantly influences their physicochemical properties and, consequently, their biological activities. While both scaffolds are found in numerous natural and synthetic compounds with diverse pharmacological properties, they often exhibit distinct profiles in terms of efficacy and toxicity.

Comparative Biological Activities

The position of the nitrogen atom in the bicyclic structure of quinoline and isoquinoline plays a crucial role in their interaction with biological macromolecules. This distinction is a key factor in their differing biological effects, which are particularly notable in the fields of oncology and microbiology.

Anticancer Activity

Both quinoline and isoquinoline derivatives have been extensively investigated as potential anticancer agents.[1] However, their mechanisms of action and potency can vary significantly.

One of the key distinctions lies in their genotoxicity. Studies have shown that quinoline is a hepatocarcinogen in mice and rats and a mutagen in Salmonella typhimurium, while isoquinoline has not demonstrated genotoxic effects.[2][3][4] This difference is attributed to their distinct metabolic pathways. The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, suggesting the formation of a tumorigenic 5,6-epoxide.[2][3][4] In contrast, the metabolism of isoquinoline primarily yields various hydroxyisoquinolines and isoquinoline-N-oxide, with only a minor amount of a dihydrodiol metabolite detected.[2][3][4]

Interestingly, the anticancer potential of their derivatives can also differ. For instance, a comparative study revealed that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) when compared to its quinoline counterpart.[1] This suggests that for certain therapeutic targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding and subsequent inhibition.[1]

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with replication and transcription.[5]

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and c-Met kinase, which are crucial for cancer cell proliferation and survival.[6]

  • Microtubule Polymerization Inhibition: Certain quinoline-chalcone derivatives have been found to bind to the colchicine site of tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis.[7]

  • PI3K/Akt/mTOR Pathway Modulation: This signaling pathway, which is often dysregulated in cancer, is a target for some quinoline and isoquinoline derivatives.[1]

Antimicrobial Activity

Derivatives of both quinoline and isoquinoline have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9][10] The quinoline scaffold is a core component of several established antimicrobial drugs.[10]

The mechanism of antimicrobial action for quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11] Structure-activity relationship studies have shown that substitutions at specific positions on the quinoline ring are critical for antibacterial potency.[11][12] For example, a fluorine atom at position 6 and a piperazine ring at position 7 are known to enhance the spectrum and potency of quinolone antibiotics.[11]

While there is extensive research on the antimicrobial properties of quinoline derivatives, direct comparative studies with a wide range of isoquinoline isomers are less common in the reviewed literature. However, the existing evidence suggests that both scaffolds are promising templates for the development of novel antimicrobial agents.

Quantitative Data on Biological Activity

The following tables summarize the 50% inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values for selected quinoline and isoquinoline derivatives against various cancer cell lines and microbial strains. It is important to note that these are examples from different studies and not a direct head-to-head comparison under identical conditions. The activity is highly dependent on the specific substitutions on the parent ring.

Table 1: Anticancer Activity of Quinoline and Isoquinoline Derivatives (IC₅₀ values in µM)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline2,4-dimethoxy-8-(4-methoxyphenyl)quinolineMCF-7 (Breast)Not Specified[13]
Quinoline2-(pyridin-2-yl)quinoline derivativeH-460 (Lung)Not Specified[13]
QuinolineQuinoline-chalcone derivative (24d)K562 (Leukemia)0.009[7]
QuinolineQuinoline-chalcone derivative (24d)A549 (Lung)0.016[7]
IsoquinolineDihydroisoquinoline Carbothioamide analogueNot Specified11.2 - 20.4[14]

Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC values in µg/mL)

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
QuinolineN-methylbenzofuro[3,2-b]quinoline derivative (8)Vancomycin-resistant E. faecium4[9]
Quinoline2-fluoro 9-oxime ketolide hybrid (16)S. pneumoniae ATCC 49619≤ 0.008[9]
Quinoline6-amino-4-methyl-1H-quinoline-2-one derivative (2)Bacillus cereus3.12[15]
Quinoline6-amino-4-methyl-1H-quinoline-2-one derivative (6)Staphylococcus aureus3.12[15]
QuinolineQuinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[16]
QuinolineQuinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key experiments commonly used to assess the biological activity of quinoline and isoquinoline derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quinoline or isoquinoline derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity, revealing any cell cycle arrest caused by the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual or Spectrophotometric Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures can aid in understanding the mechanisms of action and experimental design.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cell_culture Cell Culture (Cancer/Microbial) compound_treatment Compound Treatment (Quinoline/Isoquinoline Derivatives) cell_culture->compound_treatment cytotoxicity Cytotoxicity Assay (e.g., MTS) compound_treatment->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) compound_treatment->antimicrobial cell_cycle Cell Cycle Analysis compound_treatment->cell_cycle apoptosis Apoptosis Assay compound_treatment->apoptosis ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic cell_dist Cell Cycle Distribution cell_cycle->cell_dist apop_rate Apoptosis Rate apoptosis->apop_rate PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Isoquinoline Quinoline/ Isoquinoline Derivatives Quinoline_Isoquinoline->PI3K Inhibition Quinoline_Isoquinoline->Akt Inhibition Quinoline_Isoquinoline->mTORC1 Inhibition

References

Comparative Guide to the Synthesis of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthesis methods for 6-Bromo-2-methylquinolin-4-ol, a key intermediate in pharmaceutical research. The following sections detail the experimental protocols, present quantitative performance data, and offer a visual representation of the synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The presence of a bromine atom and a methyl group at specific positions offers opportunities for further functionalization, making it a valuable building block in the development of novel therapeutic agents. The validation of an efficient and reliable synthesis method is crucial for ensuring a consistent supply of this intermediate for research and development purposes. This guide compares the classical Conrad-Limpach synthesis with a potential modern alternative, microwave-assisted synthesis, providing researchers with the necessary data to select the most suitable method for their needs.

Method 1: Conrad-Limpach Synthesis (Thermal Cyclization)

The Conrad-Limpach reaction is a well-established and widely used method for the synthesis of 4-hydroxyquinolines.[1] The synthesis of this compound via this method is a two-step process involving the initial condensation of 4-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2]

Experimental Protocol

Step 1: Synthesis of ethyl 3-(4-bromoanilino)but-2-enoate (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent (e.g., toluene) is prepared.

  • A catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture.

  • The reaction mixture is heated to reflux, and the water formed during the condensation is azeotropically removed using the Dean-Stark trap.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 3-(4-bromoanilino)but-2-enoate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • The crude ethyl 3-(4-bromoanilino)but-2-enoate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a suitable reaction vessel.

  • The mixture is heated to a high temperature, typically around 250 °C, to induce intramolecular cyclization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent and then dried to afford this compound.

Signaling Pathway Diagram

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-bromoaniline 4-bromoaniline enamine_intermediate ethyl 3-(4-bromoanilino)but-2-enoate 4-bromoaniline->enamine_intermediate Toluene, Acetic Acid (cat.), Reflux ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->enamine_intermediate final_product This compound enamine_intermediate->final_product Diphenyl Ether, ~250°C

Caption: Conrad-Limpach synthesis workflow.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][4] This approach can be applied to the Conrad-Limpach synthesis of this compound.

Experimental Protocol (Proposed)
  • In a microwave-safe reaction vessel, 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) are mixed in a high-boiling polar solvent suitable for microwave heating (e.g., N,N-dimethylformamide or ethylene glycol).

  • A catalytic amount of a Lewis acid (e.g., BiCl3) or a solid acid catalyst may be added to promote the reaction.[5]

  • The vessel is sealed, and the mixture is subjected to microwave irradiation at a predetermined temperature and time. The reaction conditions (temperature, time, and microwave power) would require optimization.

  • The progress of the reaction is monitored by TLC analysis of aliquots taken from the reaction mixture.

  • After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water or another anti-solvent.

  • The solid product is collected by filtration, washed, and dried.

Experimental Workflow Diagram

Microwave_Synthesis Reactants 4-bromoaniline + ethyl acetoacetate Microwave_Reactor Microwave Irradiation (Solvent, Catalyst) Reactants->Microwave_Reactor Isolation Work-up & Purification Microwave_Reactor->Isolation Product This compound Isolation->Product

Caption: Microwave-assisted synthesis workflow.

Performance Comparison

ParameterConrad-Limpach Synthesis (Thermal)Microwave-Assisted Synthesis (Projected)
Yield Moderate to Good (Varies with conditions)Good to Excellent
Purity Generally requires purificationOften high, may require less purification
Reaction Time Several hours to overnightMinutes to a few hours
Reaction Temperature High (~250 °C)Controlled, often lower than thermal
Scalability Scalable with appropriate equipmentCan be challenging for large-scale production
Energy Consumption High due to prolonged heatingGenerally lower
Safety Considerations Use of high-boiling, flammable solventsRequires specialized microwave equipment

Conclusion

The traditional Conrad-Limpach synthesis provides a reliable, albeit lengthy and energy-intensive, route to this compound. The high temperatures required for the thermal cyclization step are a key consideration for both safety and energy consumption.

Microwave-assisted synthesis presents a promising alternative that can significantly reduce reaction times and potentially improve yields. While requiring specialized equipment, the benefits of enhanced reaction rates and often cleaner reaction profiles make it an attractive option for rapid synthesis and library generation in a research and development setting.

For large-scale production, the scalability of the traditional thermal method might be more straightforward, although optimization of the microwave-assisted protocol for continuous flow reactors could offer a viable path for industrial applications.

Researchers should consider their specific requirements regarding reaction time, yield, purity, and available equipment when choosing the most appropriate synthesis method for this compound. Further experimental validation of the microwave-assisted protocol is recommended to establish optimal conditions and confirm its advantages over the classical thermal method.

References

The Potent Duo: Unraveling the Structure-Activity Relationship of Brominated Quinolin-4-ols in Anticancer and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield promising therapeutic agents. The introduction of bromine atoms to the quinolin-4-ol core has emerged as a powerful strategy to modulate biological activity, leading to the development of potent anticancer and antibacterial candidates. This guide provides a comprehensive comparison of brominated quinolin-4-ol derivatives, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies employed in their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Division

Brominated quinolin-4-ols have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular enzymes like topoisomerase I. This enzyme plays a vital role in DNA replication and repair, making it a prime target for cancer therapy.[1][2]

Structure-Activity Relationship (SAR) Insights

The position and number of bromine substituents on the quinoline ring, along with other functional groups, profoundly influence the anticancer potency of these compounds.

  • Bromine at C-5 and C-7: The presence of bromine atoms at the C-5 and C-7 positions of the quinoline ring appears to be a key determinant for significant antiproliferative activity.[1] For instance, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit human DNA topoisomerase I.[1]

  • Synergistic Effects with Other Substituents: The combination of bromine with other electron-withdrawing groups, such as a nitro group at the C-5 position, can amplify the anticancer effects. For example, 6,8-dibromo-5-nitroquinoline exhibits remarkable inhibitory activity against various cancer cell lines.[1]

  • Influence of Substituents at C-8: The nature of the substituent at the C-8 position is also critical. The presence of a hydroxyl or methoxy group at this position has been associated with potent inhibitory effects against human adenocarcinoma, cervical cancer, and rat glioblastoma cell lines.[1]

  • Lack of Activity with Other Substitution Patterns: In contrast, substitutions at the C-3, C-6, and C-8 positions, as seen in 3,6,8-tribromoquinoline, have been found to result in a loss of inhibitory activity.[1]

Comparative Anticancer Activity of Brominated Quinolines

The following table summarizes the in vitro anticancer activity of several brominated quinoline derivatives against a panel of human cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Rat Glioma)5.45 µg/mL[2][3]
HeLa (Cervical)7.8 µg/mL[2][3]
HT29 (Colon)9.6 µg/mL[2][3]
3,5,6,7-tetrabromo-8-methoxyquinoline (7) C6 (Rat Glioma)-[1]
HeLa (Cervical)-[1]
HT29 (Colon)-[1]
6,8-dibromo-5-nitroquinoline (17) C6 (Rat Glioma)50.0[1]
HeLa (Cervical)24.1[1]
HT29 (Colon)26.2[1]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives HepG2 (Liver)0.137–0.332 µg/mL[4]
MCF-7 (Breast)0.164–0.583 µg/mL[4]

Antibacterial Activity: Disrupting Bacterial Communication

In addition to their anticancer properties, brominated quinolin-4-ones are being explored as novel antibacterial agents. A key mechanism of action in this context is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[5][6] By disrupting QS, these compounds can effectively disarm pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.

Structure-Activity Relationship (SAR) Insights

The direction of bromination and the nature of substituents on the quinolin-4-one core are crucial for their anti-quorum sensing activity.

  • Position of Bromination: The bromination of 2-methylquinolin-4(1H)-ones can occur at the C-2 methyl group or at the C-3 and C-6 positions of the heterocyclic ring, depending on the substituent at the C-3 position.[5]

  • Development of Virulence Factor Inhibitors: The formation of derivatives like 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one provides a scaffold for developing a new class of drugs that target bacterial virulence factors.[5]

Comparative Antibacterial Activity of Brominated Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for a selection of quinoline derivatives against various bacterial strains.

CompoundTarget StrainMIC (µg/mL)Reference
Quinazolinone Derivatives S. aureus12.5–77 µM[7]
Pyrimidoisoquinolinquinone Derivatives Gram-positive pathogens0.5 - 64[8]
4-Aminoquinoline-Hydrazone Hybrid (HD6) B. subtilis8[9]
E. faecalis128[9]
S. aureus128[9]
P. aeruginosa16[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activities of these compounds.

Anticancer Activity: BCPE Assay

The Bovine Capillary Proliferation and Endothelial (BCPE) cell proliferation assay is utilized to determine the antiproliferative effects of the compounds.[2]

Methodology:

  • Cell Culture: Maintain C6, HeLa, and HT29 cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a series of eight different concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Determine cell viability using a suitable method, such as the MTT or SRB assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium to a standardized turbidity.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Topoisomerase I Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of topoisomerase I inhibitors. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death.

Topoisomerase_I_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 binds to Top1->DNA nicks & rejoins Complex Top1-DNA-Inhibitor Covalent Complex Top1->Complex stabilization by inhibitor Inhibitor Brominated Quinolin-4-ol Inhibitor->Top1 binds to SSB Single-Strand Breaks Complex->SSB DSB Double-Strand Breaks (during replication) SSB->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition by Brominated Quinolin-4-ols.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines the typical workflow for screening the anticancer activity of novel compounds.

Anticancer_Screening_Workflow cluster_workflow Anticancer Screening Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer activity screening.

References

Unveiling the Cytotoxic Potential of Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoline derivatives have emerged as a promising class of molecules with potent cytotoxic activities against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of various quinoline derivatives, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative quinoline derivatives against various human cancer cell lines, as reported in recent studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
6HL-60 (Leukemia)0.59[1]
Phenylsulfonylurea 7HepG-2 (Liver)2.71[1]
A549 (Lung)7.47[1]
MCF-7 (Breast)6.55[1]
4-Substituted Quinoline HTI 21VariousPotent[2]
HTI 22VariousPotent[2]
N-alkylated, 2-oxoquinoline 16-21HEp-2 (Larynx)49.01-77.67 (% inhibition)[3]
4,7-Disubstituted Quinoline 36SF-295 (CNS)0.314 - 4.65 (µg/cm³)[3]
HTC-8 (Colon)0.314 - 4.65 (µg/cm³)[3]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[3]
Pyrimido[4,5-b]quinoline 6, 8, 18MCF-7 (Breast)Similar to Doxorubicin[4]
Quinoline-based EGFR/HER-2 Inhibitor 5aMCF-7 (Breast)0.071 (EGFR), 0.031 (HER-2)[5]
A-549 (Lung)Potent[5]

Experimental Protocols

The evaluation of the cytotoxic activity of quinoline derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5.0×10³ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives (e.g., 0-100 µM) or a vehicle control.[6]

  • Incubation: The plates are incubated for a specified period, typically 48 hours.[1]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[7]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a standard method to analyze apoptosis and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the quinoline derivatives at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: For cell cycle analysis, cells are stained with a solution containing propidium iodide (PI) and RNase A.[7] For apoptosis analysis, cells are often stained with Annexin V-FITC and PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells is quantified using appropriate software.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9][10]

Inhibition of Tyrosine Kinases

Many quinoline derivatives function as inhibitors of tyrosine kinases, which are critical enzymes in signal transduction pathways that regulate cell growth and division.[8][9] For instance, some derivatives dually target EGFR and HER-2, which are often overexpressed in solid tumors.[5]

EGFR_HER2_Inhibition Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR_HER2

Inhibition of EGFR/HER-2 signaling pathway by quinoline derivatives.
Induction of Apoptosis

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This can be triggered through the activation of caspases and modulation of Bcl-2 family proteins.[5]

Apoptosis_Induction Quinoline Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Bax ↑ Bax (Pro-apoptotic) Quinoline->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by quinoline derivatives via the mitochondrial pathway.
Other Mechanisms

Quinoline derivatives have also been reported to exert their anticancer effects through other mechanisms, including:

  • Topoisomerase Inhibition: Interfering with the function of topoisomerase I and II, enzymes essential for DNA replication.[8][11]

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are crucial for cell division.[8][10]

  • DNA Intercalation: Inserting themselves between the base pairs of DNA, leading to structural distortions and interference with DNA processes.[10]

Conclusion

The diverse structures of quinoline derivatives allow for a broad range of biological activities, making them a highly attractive scaffold in the development of novel anticancer therapeutics. The data presented in this guide highlights the potent cytotoxic effects of various quinoline derivatives against a spectrum of cancer cell lines. Further research focusing on structure-activity relationships and mechanistic studies will be crucial in optimizing the efficacy and selectivity of these promising compounds for clinical applications.

References

Comparative Guide to Analytical Standards for 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is fundamental to ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical standards and methodologies for 6-Bromo-2-methylquinolin-4-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from a closely related structural analog, 6-Bromo-3-hydroxyquinolin-2(1H)-one, to provide a comprehensive analytical framework.

Physicochemical Properties of this compound

An analytical standard of this compound is available from commercial suppliers. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 103030-28-0--INVALID-LINK--
Molecular Formula C₁₀H₈BrNO--INVALID-LINK--
Molecular Weight 238.08 g/mol --INVALID-LINK--
Purity >98%--INVALID-LINK--

Analytical Methodologies: A Comparative Approach

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound. A typical HPLC analysis of a bromo-substituted quinolinone, such as 6-Bromo-3-hydroxyquinolin-2(1H)-one, demonstrates the separation of the main compound from any impurities.[1]

Comparative Purity Data:

CompoundPurity by HPLCReference
Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one98.7%--INVALID-LINK--
Commercial Standard 6-Bromo-3-hydroxyquinolin-2(1H)-one95.4%--INVALID-LINK--

Experimental Protocol: HPLC Analysis of 6-Bromo-3-hydroxyquinolin-2(1H)-one [1]

  • Instrument: Agilent 1260 Infinity II LC System

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in Methanol (1 mg/mL) inject Inject 10 µL onto C18 column dissolve->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure of a molecule. The spectrum of the synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one was consistent with its expected structure and matched that of a commercial standard.[1]

¹H NMR Data for 6-Bromo-3-hydroxyquinolin-2(1H)-one: [1]

SampleChemical Shift (δ)MultiplicityIntegrationAssignmentConsistency
Synthesized Compound7.8d, J=2.4 Hz1HH-5Consistent
7.5dd, J=8.8, 2.4 Hz1HH-7Consistent
7.2d, J=8.8 Hz1HH-8Consistent
6.9s1HH-4Consistent
Commercial Standard7.8d, J=2.4 Hz1HH-5Consistent
7.5dd, J=8.8, 2.4 Hz1HH-7Consistent
7.2d, J=8.8 Hz1HH-8Consistent
6.9s1HH-4Consistent

For this compound, one would expect to see characteristic signals for the methyl group protons and the aromatic protons on the quinoline ring, with splitting patterns influenced by the bromine substituent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrument: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of the deuterated solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place sample in 400 MHz NMR spectrometer transfer->instrument acquire Acquire ¹H NMR spectrum instrument->acquire process Process raw data (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze spectrum (chemical shifts, integration, multiplicities) process->analyze confirm Confirm structure analyze->confirm

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of a compound. For bromine-containing compounds, the mass spectrum will show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.

Mass Spectrometry Data for 6-Bromo-3-hydroxyquinolin-2(1H)-one: [1]

SampleIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Molecular Weight Confirmation
Synthesized CompoundESI240.9, 242.9238.9, 240.9Confirmed
Commercial StandardESI240.9, 242.9238.9, 240.9Confirmed

For this compound (MW: 238.08), the expected [M+H]⁺ ions would be at approximately m/z 238 and 240.

Experimental Protocol: Mass Spectrometry [1]

  • Instrument: Agilent 6120 Quadrupole LC/MS system

  • Ionization: Electrospray Ionization (ESI), positive and negative modes

  • Sample Infusion: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is infused into the mass spectrometer.

MS_Signaling_Pathway cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_output Output sample Sample in solution ion_source Ion Source (ESI) sample->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer Ionization detector Detector mass_analyzer->detector Separation by m/z spectrum Mass Spectrum detector->spectrum Signal

Mass Spectrometry Signaling Pathway

Conclusion

While direct experimental data for the analytical standards of this compound is limited in the public domain, a robust analytical framework can be established by comparing it to structurally similar compounds. The provided protocols for HPLC, ¹H NMR, and Mass Spectrometry, using 6-Bromo-3-hydroxyquinolin-2(1H)-one as a reference, offer a comprehensive approach for the quality control and structural verification of this compound. Researchers should expect similar chromatographic behavior and spectroscopic patterns, with predictable variations arising from the differences in substitution on the quinoline core.

References

Spectroscopic Data Comparison for the Confirmation of 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Confirmation of 6-Bromo-2-methylquinolin-4-ol.

This guide provides a comparative analysis of the spectroscopic data pertinent to the structural confirmation of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes data from the closely related analogue, 2-methylquinolin-4-ol, as a reference for comparison. The structural differences, primarily the presence of a bromine atom at the C6 position, are highlighted to predict the expected spectral variations for this compound. This approach allows for a robust framework for the confirmation of the target compound's identity.

Summary of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and the reference compound, 2-methylquinolin-4-ol.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound vs. Data for 2-methylquinolin-4-ol)

Proton Assignment This compound (Predicted Chemical Shift, δ ppm) 2-methylquinolin-4-ol (Observed Chemical Shift, δ ppm) Predicted Multiplicity
-CH₃~2.4Data not availables
H3~6.2Data not availables
H5~8.0 (downfield shift due to Br)Data not availabled
H7~7.6Data not availabledd
H8~7.8Data not availabled
-NH~11.5Data not availablebr s
-OHTautomeric with NHTautomeric with NHbr s

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound vs. Data for 2-methylquinolin-4-ol)

Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) 2-methylquinolin-4-ol (Observed Chemical Shift, δ ppm)
-CH₃~20Data not available
C3~110Data not available
C4a~140Data not available
C5~125Data not available
C6~118 (C-Br)~124
C7~135Data not available
C8~120Data not available
C8a~148Data not available
C2~152Data not available
C4~178 (C=O)Data not available

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) [1]Expected m/z for [M+H]⁺ Key Fragmentation Pattern Notes
This compoundC₁₀H₈BrNO238.08238/240Presence of a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, indicative of a bromine atom.[2][3][4][5]
2-methylquinolin-4-olC₁₀H₉NO159.18[6]160Absence of the bromine isotopic pattern.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group This compound (Expected Wavenumber, cm⁻¹) 2-methylquinolin-4-ol (Observed Wavenumber, cm⁻¹)
N-H/O-H stretch (broad)3300-2500Data not available
C=O stretch (amide)~1650Data not available
C=C stretch (aromatic)1600-1450Data not available
C-Br stretch600-500Not applicable

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired to elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The spectral width is typically set to 0-16 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.[7]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The spectral width is typically set to 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common soft ionization technique suitable for this class of molecules.[10][11]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or high ng/mL range.[12]

  • Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

  • Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. For bromine-containing compounds, the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes results in a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An ATR-FTIR spectrometer is used.

  • Data Acquisition: The ATR accessory presses the sample into contact with the crystal. An infrared beam is passed through the crystal, and the attenuated beam is detected. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Comparison cluster_confirmation Structural Confirmation Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Data MS_Data Analyze Molecular Ion Peak and Isotopic Pattern (M/M+2) MS->MS_Data IR_Data Analyze Characteristic Functional Group Frequencies IR->IR_Data Comparison Compare with Data of 2-methylquinolin-4-ol NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Confirmation Structure of this compound Confirmed Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Assessing the Purity of Synthesized 6-Bromo-2-methylquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 6-Bromo-2-methylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. We present a multi-faceted approach, leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic purity profile. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of appropriate analytical strategies.

Comparative Purity Analysis

A multi-technique approach is essential for the unambiguous determination of the purity of synthesized this compound. While HPLC is a primary tool for quantitative analysis of impurities, NMR provides crucial structural confirmation and can be used for quantitative purposes (qNMR). Mass spectrometry is invaluable for confirming the molecular weight and identifying unknown impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitationsTypical Purity (%)
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.Requires a reference standard for absolute quantification.>99%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation, identification of proton-containing impurities.Provides detailed structural information. Can be quantitative (qNMR).Lower sensitivity compared to HPLC and MS. Complex spectra can be difficult to interpret.>98%
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities.High sensitivity and specificity for mass determination.Not inherently quantitative without calibration.Confirms Identity

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is ideal for separating this compound from potential impurities.

Table 2: Hypothetical HPLC Data for Synthesized this compound

CompoundRetention Time (min)Area (%)
This compound8.599.2
Impurity A (starting material)4.20.3
Impurity B (side-product)6.80.5
Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and identifying any proton-containing impurities.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
-CH₃~2.4s3H
H5~7.8d1H
H7~7.6dd1H
H8~8.1d1H
H3~6.3s1H
-OH~11.5br s1H
-NH~12.0br s1H
Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Concentration: 10 mg/mL.

  • Acquisition Parameters: Sufficient scans to achieve a high signal-to-noise ratio.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight of the target compound and to help identify any impurities detected by HPLC.

Table 4: Mass Spectrometry Data

Ion[M+H]⁺[M-H]⁻
Expected m/z 237.9862235.9716
Observed m/z 237.9865235.9719
Experimental Protocol: Mass Spectrometry
  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Ionization Mode: ESI positive and negative ion modes.

  • Scan Range: m/z 100-500.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Final Assessment start Synthesis of this compound purification Purification (e.g., Recrystallization) start->purification hplc HPLC Analysis purification->hplc nmr ¹H NMR Analysis purification->nmr ms Mass Spec Analysis purification->ms purity_confirmation Purity >99%? hplc->purity_confirmation nmr->purity_confirmation ms->purity_confirmation

Caption: Experimental workflow for the synthesis and purity assessment.

G cluster_techniques Analytical Techniques cluster_outcomes Information Obtained main Purity Assessment of this compound hplc HPLC (Quantitative Purity) main->hplc nmr NMR (Structural Confirmation) main->nmr ms Mass Spectrometry (Identity Confirmation) main->ms quant Quantification of Impurities hplc->quant structure Structural Elucidation nmr->structure identity Molecular Weight Verification ms->identity final_purity Comprehensive Purity Profile quant->final_purity structure->final_purity identity->final_purity

Caption: Logical relationship of analytical techniques for purity assessment.

Conclusion

The purity assessment of synthesized this compound requires a multi-pronged analytical approach. HPLC provides a robust and sensitive method for the quantification of impurities, while ¹H NMR offers an orthogonal method for purity assessment and essential structural confirmation. Mass spectrometry serves as a final check for identity. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.

Comparative Kinase Inhibition Profile of Quinolin-4-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profiles of quinolin-4-ol derivatives and their structurally related analogs, quinolin-4(1H)-ones. Quinolin-4-ol and quinolin-4(1H)-one are tautomeric forms, with the latter being more frequently studied in the context of kinase inhibition.

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1] These kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. This guide summarizes the available quantitative data on the inhibition of key kinases by quinolin-4-ol/one derivatives, details a standard experimental protocol for assessing kinase inhibition, and provides visual representations of a relevant signaling pathway and experimental workflow.

Comparative Inhibitory Activity of Quinolin-4(1H)-one Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinolin-4(1H)-one derivatives against various protein kinases. Lower IC50 values indicate greater potency. The data is compiled from various studies to facilitate a comparative analysis of the structure-activity relationships (SAR) of these compounds.

Compound Class/DerivativeTarget KinaseIC50 (µM)Reference
3,6-disubstituted quinoline 26c-Met0.0093[2]
Imidazo[4,5-c]quinoline derivative 39PI3Kα0.9[2]
Imidazo[4,5-c]quinoline derivative 39mTOR1.4[2]
4-anilino-3-carboxyamide quinoline 47EGFR0.49[2]
Schiff's base quinoline derivative 50EGFR0.12[2]
Pyrazoline-hybrid quinoline 51EGFR0.0318[2]
Pyrazoline-hybrid quinoline 52EGFR0.03707[2]
Pyrazoline-hybrid quinoline 53EGFR0.04252[2]

Key Signaling Pathway Targeted by Quinolin-4-ol Derivatives

Quinolin-4-ol derivatives and their analogs frequently target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The inhibition of these kinases disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinolin-4-ol_Derivative Quinolin-4-ol_Derivative Quinolin-4-ol_Derivative->EGFR Inhibits Grb2 Grb2 P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinolin-4-ol derivatives.

Experimental Protocols

The following is a detailed methodology for a common in vitro kinase inhibition assay used to determine the potency of compounds like quinolin-4-ol derivatives.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and thus the assay can be used to measure the inhibitory effect of a compound.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (quinolin-4-ol derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the quinolin-4-ol derivative at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the kinase activity against the logarithm of the test compound's concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

The following diagram illustrates the general workflow for a kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 384-well Plate Prepare_Reagents->Reaction_Setup Incubation1 Incubate at Room Temperature Reaction_Setup->Incubation1 Stop_Reaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubate at Room Temperature Stop_Reaction->Incubation2 Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Incubation2->Signal_Generation Incubation3 Incubate at Room Temperature Signal_Generation->Incubation3 Data_Acquisition Measure Luminescence Incubation3->Data_Acquisition Data_Analysis Data Analysis and IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

This guide provides a foundational understanding of the comparative kinase inhibition of quinolin-4-ol derivatives. The presented data and protocols can assist researchers in the design and evaluation of novel kinase inhibitors based on this versatile scaffold. Further research is warranted to expand the comparative data across a wider range of kinases and to elucidate the detailed structure-activity relationships for this promising class of compounds.

References

Safety Operating Guide

Safe Disposal of 6-Bromo-2-methylquinolin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-2-methylquinolin-4-ol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., nitrile)To prevent skin contact.
Eye ProtectionSafety goggles or a face shieldTo protect eyes from splashes.
Lab CoatStandard laboratory coatTo protect skin and clothing.
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To prevent inhalation of dust particles.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional and local regulations. The following procedure provides a general framework for its safe disposal.

Step 1: Waste Segregation

Proper segregation is the first and most crucial step in chemical waste management.

  • Solid Waste: Collect solid this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled waste container. This waste stream should be categorized as "Halogenated Organic Waste".[1]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, clearly labeled container for "Halogenated Solvent Waste".[1] Do not mix with non-halogenated waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Step 2: Labeling

Accurate and clear labeling of waste containers is mandatory to ensure safe handling and disposal by waste management personnel.

The label on the waste container must include:

  • The full chemical name: "this compound".

  • The hazard classification: "Toxic", "Irritant".

  • The words "Hazardous Waste".

  • The accumulation start date.

  • The name and contact information of the generating laboratory or individual.

Step 3: Storage

Proper storage of hazardous waste is essential to prevent accidents and environmental release.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

  • The storage area should have secondary containment to control any potential leaks or spills.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[3][4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[4][6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your institution's EHS officer.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process cluster_spill Spill Emergency start Generation of This compound Waste segregate Segregate Waste (Halogenated Organic) start->segregate Step 1 label_waste Label Container (Chemical Name, Hazards) segregate->label_waste Step 2 store_waste Store in Designated Secure Area label_waste->store_waste Step 3 contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Step 4 transport Licensed Hazardous Waste Transporter contact_ehs->transport final_disposal Approved Waste Disposal Facility transport->final_disposal spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->segregate Dispose as Hazardous Waste decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to EHS decontaminate->report_spill

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Bromo-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Bromo-2-methylquinolin-4-ol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: this compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment and handling procedures are crucial to minimize risk.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and solid particles.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)To be used when handling the powder outside of a certified chemical fume hood or when there is a risk of generating dust.[4]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid, use a draft shield or conduct the operation within a fume hood to prevent the dispersal of dust.

    • Use a spatula or other appropriate tool to transfer the solid, avoiding scooping that could generate airborne particles.

    • Close the container tightly after use.[1][3]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Properly dispose of all contaminated materials, including disposable PPE, as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Step-by-Step Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[5]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste.

  • Container Management:

    • Use chemically compatible containers with secure lids for all waste.[5]

    • Label waste containers clearly with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe weigh 4. Weigh Solid don_ppe->weigh Proceed to Handling transfer 5. Transfer to Container weigh->transfer dissolve 6. Prepare Solution transfer->dissolve decontaminate 7. Decontaminate Work Area dissolve->decontaminate Experiment Complete dispose_ppe 8. Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands 9. Wash Hands dispose_ppe->wash_hands segregate 10. Segregate Waste (Solid & Liquid Halogenated) dispose_ppe->segregate label_waste 11. Label Waste Containers segregate->label_waste store_waste 12. Store in Designated Area label_waste->store_waste dispose_waste 13. EHS Disposal store_waste->dispose_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylquinolin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。